molecular formula C40H68N7O17P3S B15546084 (10Z,13Z)-Nonadecadienoyl-CoA

(10Z,13Z)-Nonadecadienoyl-CoA

Cat. No.: B15546084
M. Wt: 1044.0 g/mol
InChI Key: QKQLDNFEPOJFDE-DVSZPKTKSA-N
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Description

(10Z,13Z)-Nonadecadienoyl-CoA is a useful research compound. Its molecular formula is C40H68N7O17P3S and its molecular weight is 1044.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H68N7O17P3S

Molecular Weight

1044.0 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (10Z,13Z)-nonadeca-10,13-dienethioate

InChI

InChI=1S/C40H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31(49)68-24-23-42-30(48)21-22-43-38(52)35(51)40(2,3)26-61-67(58,59)64-66(56,57)60-25-29-34(63-65(53,54)55)33(50)39(62-29)47-28-46-32-36(41)44-27-45-37(32)47/h8-9,11-12,27-29,33-35,39,50-51H,4-7,10,13-26H2,1-3H3,(H,42,48)(H,43,52)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)/b9-8-,12-11-/t29-,33-,34-,35+,39-/m1/s1

InChI Key

QKQLDNFEPOJFDE-DVSZPKTKSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (10Z,13Z)-Nonadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(10Z,13Z)-Nonadecadienoyl-CoA is a long-chain polyunsaturated fatty acyl-coenzyme A molecule. While specific research on this particular isomer is limited, this guide provides a comprehensive overview of its structure, and known properties based on available chemical data. Furthermore, it details generalized experimental protocols and metabolic pathways relevant to long-chain polyunsaturated fatty acyl-CoAs, offering a framework for researchers investigating this and related molecules.

Chemical Structure and Properties

This compound is an activated form of (10Z,13Z)-nonadecadienoic acid, a 19-carbon polyunsaturated fatty acid with two cis double bonds at the 10th and 13th carbon positions. The coenzyme A (CoA) moiety is attached to the carboxyl group of the fatty acid via a thioester bond.

Chemical Structure

The structure of this compound consists of three parts: the nonadecadienoyl group, the phosphopantetheine linker, and the adenosine (B11128) 3',5'-bisphosphate group.

Physicochemical Properties

Quantitative data for this compound and its corresponding free fatty acid are summarized in the tables below. It is important to note that much of the data for the CoA ester are predicted values.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValueSource
Molecular FormulaC40H68N7O17P3SPubChem[2]
Molecular Weight1043.99 g/mol MedChemExpress[1]
Monoisotopic Mass1043.3605 DaPubChem[2]
Predicted XlogP1.7PubChem[2]

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts [2]

Adductm/zPredicted CCS (Ų)
[M+H]+1044.3678301.6
[M+Na]+1066.3497306.1
[M-H]-1042.3532300.8
[M+NH4]+1061.3943302.1
[M+K]+1082.3237298.1

Biological Role and Signaling Pathways

Specific biological functions and signaling pathways involving this compound have not been extensively documented in scientific literature. However, as a long-chain polyunsaturated fatty acyl-CoA, it is presumed to be an intermediate in lipid metabolism. Fatty acyl-CoAs are central molecules in cellular metabolism, serving as substrates for energy production through β-oxidation, building blocks for the synthesis of complex lipids (e.g., phospholipids, triglycerides, and sphingolipids), and as signaling molecules themselves or precursors to signaling molecules.

The diagram below illustrates a generalized pathway for the metabolism of fatty acids, where a molecule like this compound would be an intermediate.

Fatty_Acid_Metabolism Generalized Fatty Acid Metabolism Pathway Fatty_Acid Fatty Acid ((10Z,13Z)-Nonadecadienoic Acid) Fatty_Acyl_CoA This compound Fatty_Acid->Fatty_Acyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Fatty_Acyl_CoA->Beta_Oxidation Energy Production (ATP) Complex_Lipids Complex Lipid Synthesis (e.g., Triglycerides, Phospholipids) Fatty_Acyl_CoA->Complex_Lipids Membrane & Energy Storage Signaling_Molecules Signaling Molecule Precursor Fatty_Acyl_CoA->Signaling_Molecules Cellular Signaling

Caption: Generalized metabolic fate of a fatty acyl-CoA.

Experimental Protocols

Due to the lack of specific experimental protocols for this compound, this section provides a generalized workflow for the synthesis and analysis of long-chain polyunsaturated fatty acyl-CoAs, which can be adapted by researchers.

Synthesis of Long-Chain Polyunsaturated Fatty Acyl-CoAs

The synthesis of a fatty acyl-CoA, such as this compound, typically involves the activation of the corresponding free fatty acid. A common laboratory method is the mixed anhydride (B1165640) method.

Workflow for Synthesis:

Synthesis_Workflow General Workflow for Fatty Acyl-CoA Synthesis Start Start with (10Z,13Z)-Nonadecadienoic Acid Activation Activation with Ethyl Chloroformate in the presence of a base (e.g., Triethylamine) Start->Activation Reaction Reaction with Coenzyme A (lithium salt) Activation->Reaction Purification Purification by Solid-Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC) Reaction->Purification Characterization Characterization by Mass Spectrometry and NMR Spectroscopy Purification->Characterization

Caption: A generalized workflow for the chemical synthesis of a fatty acyl-CoA.

Analysis of Long-Chain Polyunsaturated Fatty Acyl-CoAs

The analysis of long-chain fatty acyl-CoAs from biological samples typically involves extraction, purification, and detection by mass spectrometry coupled with liquid chromatography.

Workflow for Analysis:

Analysis_Workflow General Workflow for LC-MS/MS Analysis of Fatty Acyl-CoAs Sample Biological Sample (Tissue or Cells) Extraction Extraction with an organic solvent mixture (e.g., Isopropanol/Acetonitrile) Sample->Extraction Purification Solid-Phase Extraction (SPE) to isolate acyl-CoAs Extraction->Purification LC_Separation Liquid Chromatography (LC) Separation (Reversed-Phase C18 column) Purification->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection (e.g., using ESI in positive mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: A generalized workflow for the analysis of fatty acyl-CoAs from biological samples.

Conclusion

This compound represents a specific molecular entity within the broader class of long-chain polyunsaturated fatty acyl-CoAs. While its direct biological significance remains to be elucidated through dedicated research, its structural characteristics suggest a role as an intermediate in lipid metabolism. The information and generalized protocols provided in this guide are intended to serve as a foundational resource for scientists and researchers interested in the study of this and other rare fatty acyl-CoA molecules, facilitating further investigation into their properties and functions. The provided workflows for synthesis and analysis can be adapted to enable the production of standards and the quantification of this molecule in various biological contexts, which will be crucial for uncovering its potential roles in health and disease.

References

An In-depth Technical Guide to the Cellular Localization of (10Z,13Z)-Nonadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(10Z,13Z)-Nonadecadienoyl-CoA is the activated form of (10Z,13Z)-nonadecadienoic acid, a C19:2 polyunsaturated fatty acid. As an acyl-CoA, it is a central intermediate in lipid metabolism, poised to enter various metabolic pathways. Understanding its subcellular localization is critical for elucidating its physiological roles and its potential as a therapeutic target or biomarker. The distribution of an acyl-CoA within the cell is not uniform; instead, it is compartmentalized into distinct pools, each associated with specific metabolic functions. This guide will explore the probable subcellular locations of this compound by examining the enzymes responsible for its synthesis and subsequent metabolism.

Synthesis of this compound: The Role of Acyl-CoA Synthetases

The first and committing step in the metabolism of (10Z,13Z)-nonadecadienoic acid is its conversion to this compound. This reaction is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs). The subcellular localization of ACSLs is a primary determinant of where pools of this compound are generated. Different ACSL isoforms exhibit distinct subcellular distributions and substrate specificities, suggesting they are responsible for channeling fatty acids toward specific metabolic fates.

Subcellular Localization and Substrate Preferences of ACSL Isoforms

The localization of ACSL isoforms is a key factor in determining the site of this compound synthesis. Given that (10Z,13Z)-nonadecadienoic acid is a polyunsaturated fatty acid (PUFA), it is likely activated by ACSL isoforms with a preference for such substrates.

ACSL IsoformPrimary Subcellular Localization(s)Substrate PreferenceProbable Role in this compound Synthesis
ACSL1 Endoplasmic Reticulum (ER), Outer Mitochondrial Membrane (OMM), Lipid DropletsSaturated and monounsaturated fatty acids (C16-C18)Moderate; may activate (10Z,13Z)-nonadecadienoic acid for β-oxidation or lipid synthesis.
ACSL3 ER, Lipid DropletsMonounsaturated fatty acidsLow; less likely to be the primary activator.
ACSL4 ER (especially Mitochondria-Associated Membranes - MAMs), PeroxisomesPolyunsaturated fatty acids (PUFAs) like arachidonic acidHigh ; likely the primary enzyme for activating (10Z,13Z)-nonadecadienoic acid due to its preference for PUFAs and its presence at key metabolic junctions.
ACSL5 OMMWide range of fatty acidsModerate; its mitochondrial localization suggests a role in preparing fatty acids for β-oxidation.
ACSL6 ERPrefers octadecapolyenoic and docosapolyenoic acidsModerate to High; its preference for polyunsaturated fatty acids suggests it could activate C19:2.

Predicted Subcellular Pools of this compound

Based on the localization of ACSLs and the known metabolic fates of long-chain acyl-CoAs, we can predict the existence of several distinct subcellular pools of this compound.

The Endoplasmic Reticulum (ER) Pool

The ER is a major site of lipid synthesis, including phospholipids (B1166683) and triglycerides. ACSL isoforms, particularly ACSL4 and ACSL6, are abundant in the ER. Therefore, a significant pool of this compound is expected to be generated at the ER membrane. This pool would serve as a substrate for the synthesis of complex lipids. The ER is also in close contact with other organelles, such as mitochondria, through mitochondria-associated membranes (MAMs), facilitating the transfer of lipids and their precursors.

The Mitochondrial Pool

Mitochondria are the primary sites of β-oxidation for energy production. Long-chain fatty acids are activated by ACSLs on the outer mitochondrial membrane (ACSL1, ACSL5) before being transported into the mitochondrial matrix for β-oxidation. Therefore, a mitochondrial pool of this compound is anticipated, destined for catabolism. As an odd-chain fatty acid, its β-oxidation would proceed until a final three-carbon propionyl-CoA molecule is produced, which can then enter the Krebs cycle via succinyl-CoA.

The Peroxisomal Pool

Peroxisomes are also involved in the β-oxidation of specific types of fatty acids, including very-long-chain fatty acids and some polyunsaturated fatty acids. ACSL4 has been localized to peroxisomes, suggesting that a peroxisomal pool of this compound may exist. Peroxisomal β-oxidation would shorten the acyl chain, with the resulting shorter acyl-CoAs being transported to mitochondria for complete oxidation.

The Lipid Droplet Pool

Lipid droplets are organelles for the storage of neutral lipids, primarily triglycerides and sterol esters. ACSL1 and ACSL3 are found on the surface of lipid droplets. This suggests that this compound could be synthesized locally at the lipid droplet surface for incorporation into triglycerides for storage.

Inter-organelle Trafficking of this compound

The movement of this compound between different subcellular compartments is a tightly regulated process.

  • Acyl-CoA Binding Proteins (ACBPs): These are small cytosolic proteins that can bind and transport long-chain acyl-CoAs between organelles, protecting them from hydrolysis and preventing their detergent-like effects on membranes.

  • Membrane Contact Sites: Physical tethering between organelles, such as the ER and mitochondria (MAMs), creates microdomains that facilitate the direct transfer of lipids and acyl-CoAs.

Experimental Protocols for Determining Subcellular Localization

The following is a generalized protocol for the determination of the subcellular localization of acyl-CoAs, which could be adapted for this compound.

Subcellular Fractionation and Acyl-CoA Extraction
  • Cell Culture and Homogenization:

    • Culture cells of interest to a sufficient density.

    • Harvest and wash cells with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic buffer and allow to swell.

    • Homogenize the cells using a Dounce homogenizer or a similar method to rupture the plasma membrane while keeping organelles intact.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 600 x g) to pellet nuclei.

    • Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) to pellet mitochondria and peroxisomes.

    • The resulting supernatant contains the cytosolic fraction and microsomes (ER fragments).

    • Further purification of organelles can be achieved using density gradient centrifugation (e.g., with sucrose (B13894) or Percoll gradients).

  • Acyl-CoA Extraction:

    • To each subcellular fraction, add a solution of acidic isopropanol (B130326) to precipitate proteins and extract lipids and acyl-CoAs.

    • Vortex thoroughly and centrifuge to pellet the protein.

    • Transfer the supernatant containing the acyl-CoAs to a new tube and dry under a stream of nitrogen.

    • Resuspend the dried extract in a suitable solvent for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Use a C18 reverse-phase column for the separation of long-chain acyl-CoAs.

    • Employ a gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer operating in positive ion mode.

    • Monitor the specific precursor-to-product ion transition for this compound. The precursor ion will be the [M+H]+ of the intact molecule, and a characteristic product ion is often generated from the fragmentation of the CoA moiety.

    • Quantify the amount of this compound in each subcellular fraction by comparing its peak area to that of a known amount of an internal standard (ideally, a stable isotope-labeled version of the analyte).

Visualizing the Predicted Pathways and Localization

Workflow for Determining Subcellular Localization

G Experimental Workflow for Acyl-CoA Subcellular Localization start Cultured Cells or Tissue homogenization Homogenization in Isotonic Buffer start->homogenization centrifugation1 Low-Speed Centrifugation (e.g., 600 x g) homogenization->centrifugation1 pellet1 Nuclear Pellet centrifugation1->pellet1 supernatant1 Post-Nuclear Supernatant centrifugation1->supernatant1 extraction Acyl-CoA Extraction pellet1->extraction centrifugation2 Medium-Speed Centrifugation (e.g., 10,000 x g) supernatant1->centrifugation2 pellet2 Mitochondrial/Peroxisomal Pellet centrifugation2->pellet2 supernatant2 Cytosolic and Microsomal Supernatant centrifugation2->supernatant2 pellet2->extraction centrifugation3 High-Speed Centrifugation (e.g., 100,000 x g) supernatant2->centrifugation3 pellet3 Microsomal (ER) Pellet centrifugation3->pellet3 supernatant3 Cytosolic Fraction centrifugation3->supernatant3 pellet3->extraction supernatant3->extraction lcms LC-MS/MS Analysis extraction->lcms

Caption: A generalized workflow for the isolation of subcellular fractions for acyl-CoA analysis.

Inferred Metabolic Pathways and Cellular Localization

G Inferred Cellular Localization and Metabolism of this compound cluster_extra Extracellular Space cluster_cyto Cytosol cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_pero Peroxisome cluster_ld Lipid Droplet FA (10Z,13Z)-Nonadecadienoic Acid FA_cyto (10Z,13Z)-Nonadecadienoic Acid FA->FA_cyto Transport ACSL_ER ACSL4/6 FA_cyto->ACSL_ER Activation ACSL_OMM ACSL1/5 FA_cyto->ACSL_OMM Activation ACSL_pero ACSL4 FA_cyto->ACSL_pero Activation ACSL_ld ACSL1/3 FA_cyto->ACSL_ld Activation ACBP ACBP-Acyl-CoA AcylCoA_mito This compound ACBP->AcylCoA_mito AcylCoA_pero This compound ACBP->AcylCoA_pero AcylCoA_ld This compound ACBP->AcylCoA_ld AcylCoA_ER This compound ACSL_ER->AcylCoA_ER AcylCoA_ER->ACBP Trafficking Lipids Phospholipids & Triglycerides AcylCoA_ER->Lipids ACSL_OMM->AcylCoA_mito BetaOx β-Oxidation AcylCoA_mito->BetaOx Energy Acetyl-CoA & Propionyl-CoA (Energy) BetaOx->Energy ACSL_pero->AcylCoA_pero BetaOx_pero β-Oxidation AcylCoA_pero->BetaOx_pero Short_AcylCoA Shortened Acyl-CoA BetaOx_pero->Short_AcylCoA Short_AcylCoA->AcylCoA_mito To Mitochondria ACSL_ld->AcylCoA_ld TG_storage Triglyceride Storage AcylCoA_ld->TG_storage

Caption: A model of the potential subcellular fates of this compound.

Conclusion

While direct experimental data on the cellular localization of this compound is currently lacking, a robust, inferential model can be constructed based on our extensive knowledge of fatty acid metabolism. The subcellular distribution of this molecule is likely heterogeneous, with distinct pools in the endoplasmic reticulum, mitochondria, peroxisomes, and lipid droplets. The localization of specific long-chain acyl-CoA synthetase isoforms is the primary determinant of where these pools are generated, and the metabolic function of each organelle dictates the ultimate fate of the acyl-CoA. Further research employing the methodologies outlined in this guide is necessary to definitively map the subcellular landscape of this compound and fully understand its role in cellular physiology and disease.

Methodological & Application

Application Notes and Protocols for (10Z,13Z)-Nonadecadienoyl-CoA in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(10Z,13Z)-Nonadecadienoyl-CoA is a coenzyme A derivative of (10Z,13Z)-nonadecadienoic acid, a polyunsaturated fatty acid with a 19-carbon chain[1][2][3]. As a long-chain fatty acyl-CoA, it is a potential substrate for a variety of enzymes involved in lipid metabolism and cellular signaling. Fatty acyl-CoAs are central molecules in cellular metabolism, serving as intermediates in fatty acid beta-oxidation, precursors for the synthesis of complex lipids, and as signaling molecules that can regulate gene expression[4][5][6]. This document provides detailed application notes and protocols for the use of this compound in common enzymatic assays relevant to drug discovery and metabolic research.

Potential Signaling Pathways

Polyunsaturated fatty acids (PUFAs) and their CoA-derivatives are known to be involved in various signaling pathways. While the specific roles of this compound are still under investigation, it may act as a signaling molecule, similar to other polyunsaturated fatty acyl-CoAs, by modulating the activity of transcription factors or enzymes. For instance, some polyunsaturated fatty acyl-CoAs have been shown to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis[7]. They can also influence transcription factors such as HNF-4 and FadR, thereby regulating the expression of genes involved in lipid metabolism[5].

cluster_0 Cellular Uptake and Activation cluster_1 Metabolic Fates cluster_2 Signaling Roles Fatty_Acid_Uptake (10Z,13Z)-Nonadecadienoic Acid (extracellular) Fatty_Acid_Transport Fatty Acid Transport Protein Fatty_Acid_Uptake->Fatty_Acid_Transport Acyl_CoA_Synthetase Acyl-CoA Synthetase (ACS) Fatty_Acid_Transport->Acyl_CoA_Synthetase Acyl_CoA This compound (intracellular) Acyl_CoA_Synthetase->Acyl_CoA Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis Acyl_CoA->Lipid_Synthesis HMGCR_Inhibition HMG-CoA Reductase Inhibition Acyl_CoA->HMGCR_Inhibition Gene_Regulation Modulation of Transcription Factors (e.g., HNF-4, FadR) Acyl_CoA->Gene_Regulation

Hypothetical signaling pathways for this compound.

Data Presentation

The following tables provide a template for presenting quantitative data obtained from enzymatic assays using this compound. As specific experimental data for this substrate is not yet widely available, these tables are illustrative.

Table 1: Kinetic Parameters for Acyl-CoA Synthetase with (10Z,13Z)-Nonadecadienoic Acid

SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg protein)
(10Z,13Z)-Nonadecadienoic Acid[Insert experimental value][Insert experimental value]
Palmitic Acid (Control)[Insert experimental value][Insert experimental value]
Oleic Acid (Control)[Insert experimental value][Insert experimental value]

Table 2: Substrate Specificity of Acyl-CoA Oxidase

Substrate (at saturating concentration)Relative Activity (%)
This compound[Insert experimental value]
Palmitoyl-CoA (Control)100
Oleoyl-CoA (Control)[Insert experimental value]

Table 3: Inhibition of HMG-CoA Reductase by this compound

InhibitorIC50 (µM)
This compound[Insert experimental value]
Atorvastatin (Control)[Insert experimental value]

Experimental Protocols

The following are detailed protocols for enzymatic assays that can be adapted for use with this compound.

Acyl-CoA Synthetase (ACS) Activity Assay

This assay measures the activity of Acyl-CoA Synthetase, which catalyzes the formation of this compound from (10Z,13Z)-Nonadecadienoic acid. The assay can be performed using either a radiometric or a coupled colorimetric/fluorometric method[4][8][9][10].

cluster_workflow Acyl-CoA Synthetase Assay Workflow Start Prepare Reaction Mixture: - Buffer - ATP - MgCl2 - Coenzyme A - (10Z,13Z)-Nonadecadienoic Acid Incubate Add Enzyme (ACS) and Incubate at 37°C Start->Incubate Stop_Reaction Stop Reaction (e.g., with acid or heating) Incubate->Stop_Reaction Detection Quantify this compound Stop_Reaction->Detection Radiometric Radiometric Detection (if using radiolabeled fatty acid) Detection->Radiometric Coupled_Assay Coupled Enzyme Assay (Colorimetric/Fluorometric) Detection->Coupled_Assay

Workflow for Acyl-CoA Synthetase Assay.

Materials:

  • (10Z,13Z)-Nonadecadienoic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Acyl-CoA Synthetase (purified or in cell lysate)

  • For coupled assay: Acyl-CoA Oxidase, Horseradish Peroxidase (HRP), and a suitable chromogenic or fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine (B49719) - ADHP)

  • 96-well microplate (black for fluorescence, clear for colorimetric)

  • Microplate reader

Protocol (Fluorometric Coupled Assay):

  • Prepare Reagents:

    • Prepare a stock solution of (10Z,13Z)-Nonadecadienoic acid in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Prepare working solutions of CoA, ATP, and MgCl₂ in assay buffer.

    • Prepare a reaction mix containing assay buffer, CoA, ATP, MgCl₂, Acyl-CoA Oxidase, HRP, and the fluorogenic substrate.

  • Sample Preparation:

    • If using cell lysates, prepare them in a suitable lysis buffer.

  • Assay Procedure:

    • Add samples (purified enzyme or cell lysate) to the wells of a 96-well plate.

    • Initiate the reaction by adding the reaction mix containing (10Z,13Z)-Nonadecadienoic acid.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Generate a standard curve using known concentrations of a stable acyl-CoA (e.g., Palmitoyl-CoA).

    • Calculate the ACS activity in the samples based on the standard curve.

Acyl-CoA Oxidase (ACOX) Activity Assay

This assay measures the activity of Acyl-CoA Oxidase, which catalyzes the oxidation of this compound. The assay is typically a coupled assay that measures the production of hydrogen peroxide (H₂O₂)[11][12][13][14][15].

cluster_workflow Acyl-CoA Oxidase Assay Workflow Start Prepare Reaction Mixture: - Buffer - this compound - HRP - Chromogenic/Fluorogenic Substrate Incubate Add Enzyme (ACOX) and Incubate at 37°C Start->Incubate Detection Measure Absorbance or Fluorescence Incubate->Detection cluster_workflow Acyl-CoA Dehydrogenase Assay Workflow Start Prepare Anaerobic Reaction Mixture: - Buffer - Electron Transfer Flavoprotein (ETF) Add_Substrate Add this compound Start->Add_Substrate Add_Enzyme Add Enzyme (ACAD) Add_Substrate->Add_Enzyme Detection Monitor Decrease in ETF Fluorescence Add_Enzyme->Detection

References

Measuring Acyl-CoA Synthetase Activity: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-CoA synthetases (ACS) are a crucial family of enzymes that catalyze the "activation" of fatty acids by converting them into acyl-CoA thioesters.[1] This initial step is essential for their participation in various metabolic pathways, including β-oxidation for energy production, and the synthesis of complex lipids like triacylglycerols and phospholipids.[1][2][3] Given their central role in lipid metabolism, dysregulation of ACS activity has been implicated in metabolic diseases such as obesity and non-alcoholic fatty liver disease (NAFLD).[4] Consequently, the accurate measurement of ACS activity is vital for basic research and the development of therapeutic interventions targeting these enzymes.

This document provides detailed protocols for several common methods used to measure acyl-CoA synthetase activity, including radiometric, spectrophotometric (colorimetric), and fluorometric assays. It also includes guidance on data presentation and visualization of the experimental workflow.

General Principle of Acyl-CoA Synthetase Reaction

Acyl-CoA synthetase catalyzes the following two-step reaction:

  • Fatty Acid + ATP ↔ Acyl-AMP + PPi

  • Acyl-AMP + Coenzyme A ↔ Acyl-CoA + AMP

The overall reaction is: Fatty Acid + ATP + CoA → Acyl-CoA + AMP + PPi

The subsequent measurement of the product, Acyl-CoA, or a coupled reaction product, forms the basis of the various assay methods.

Experimental Protocols

Radiometric Assay

This highly sensitive method directly measures the incorporation of a radiolabeled fatty acid into acyl-CoA.[2]

Principle: A radiolabeled fatty acid (e.g., [¹⁴C]-oleic acid or [³H]-palmitic acid) is incubated with the enzyme source, ATP, and coenzyme A. The resulting radiolabeled acyl-CoA is then separated from the unreacted fatty acid, and the radioactivity is quantified by scintillation counting.[2][3]

Workflow Diagram:

G cluster_prep Sample & Reagent Preparation cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_quantification Quantification Sample Prepare Cell/Tissue Lysate Incubate Incubate Lysate with Reaction Mix at 37°C Sample->Incubate Reagents Prepare Reaction Mix: - Radiolabeled Fatty Acid - ATP, CoA, Mg²⁺ - BSA Reagents->Incubate Stop Stop Reaction (e.g., Dole's solution) Incubate->Stop Partition Differential Phase Partitioning (e.g., Heptane Extraction) Stop->Partition Scintillation Quantify Radiolabeled Acyl-CoA via Scintillation Counting Partition->Scintillation

Caption: Workflow for the radiometric acyl-CoA synthetase activity assay.

Protocol:

  • Prepare the Substrate Solution:

    • Prepare a stock solution of the desired radiolabeled fatty acid (e.g., [¹⁴C]-oleic acid) complexed with bovine serum albumin (BSA).

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the assay buffer (e.g., Tris-HCl), ATP, Coenzyme A, and Mg²⁺.

  • Initiate the Reaction:

    • Add the enzyme source (e.g., cell lysate, tissue homogenate, or purified enzyme) to the reaction mixture.

    • Add the radiolabeled fatty acid-BSA complex to start the reaction.

    • Incubate at 37°C for a defined period (e.g., 20 minutes).[3]

  • Stop the Reaction and Partition Phases:

    • Terminate the reaction by adding a stop solution, such as Dole's solution (Isopropanol:Heptane:H₂SO₄ in a 40:10:1 ratio).[3]

    • Perform a liquid-liquid extraction (e.g., with heptane) to separate the unreacted hydrophobic fatty acid (in the organic phase) from the amphipathic acyl-CoA (in the aqueous phase).[3]

  • Quantification:

    • Take an aliquot of the aqueous phase containing the radiolabeled acyl-CoA.

    • Add a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate Activity:

    • Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled fatty acid and the measured counts per minute (CPM).

Data Presentation:

ParameterConcentration/Value
Radiolabeled Fatty Acid0.2 - 10 µM
ATP5 - 10 mM
Coenzyme A0.1 - 0.5 mM
Mg²⁺2 - 10 mM
Incubation Time10 - 30 minutes
Incubation Temperature37°C
Spectrophotometric (Colorimetric) Assay

This method involves a coupled enzyme reaction that produces a colored product, which can be measured using a spectrophotometer.

Principle: The acyl-CoA produced by ACS is oxidized by acyl-CoA oxidase, generating H₂O₂.[5][6] The H₂O₂ is then used in a subsequent reaction to produce a colored compound.[5][6] For example, H₂O₂ can react with 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT) in the presence of catalase to form a purple dye, which is measured at 550 nm.[5][6]

Signaling Pathway Diagram:

G Fatty Acid + CoA + ATP Fatty Acid + CoA + ATP Acyl-CoA Acyl-CoA Fatty Acid + CoA + ATP->Acyl-CoA Acyl-CoA Synthetase Enoyl-CoA + H₂O₂ Enoyl-CoA + H₂O₂ Acyl-CoA->Enoyl-CoA + H₂O₂ Acyl-CoA Oxidase H₂O₂ H₂O₂ Colored Product Colored Product H₂O₂->Colored Product Peroxidase/Catalase + Chromogen

Caption: Coupled reaction for spectrophotometric ACS activity measurement.

Protocol:

  • Prepare Reagents:

    • Prepare assay buffer, fatty acid substrate solution, ATP, CoA, MgCl₂, acyl-CoA oxidase, catalase, and a chromogenic substrate (e.g., AHMT).

  • Set up the Reaction:

    • In a 96-well plate or cuvette, add the assay buffer, fatty acid, ATP, CoA, and MgCl₂.

    • Add the enzyme source.

  • Initiate the Coupled Reaction:

    • Add the acyl-CoA oxidase and the chromogenic detection reagents.

    • Incubate at a controlled temperature (e.g., 37°C).

  • Measure Absorbance:

    • Measure the absorbance at the appropriate wavelength (e.g., 520 nm or 550 nm) either kinetically or as an endpoint measurement after a fixed time.[6][7]

  • Calculate Activity:

    • Use a standard curve generated with known concentrations of H₂O₂ or acyl-CoA to determine the amount of product formed.

    • Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein.

Data Presentation:

ComponentTypical Concentration
Tris-HCl Buffer (pH 8.0)200 mM
Sodium Acetate400 mM
ATP100 mM
CoA3.33 mM
MgCl₂100 mM
Chromogenic SubstrateVaries by kit/method
Fluorometric Assay

This is a highly sensitive assay, often available in kit format, that uses a coupled enzymatic reaction to produce a fluorescent signal.[4][8]

Principle: Similar to the colorimetric assay, acyl-CoA produced by ACS is used in a series of coupled reactions to generate an intermediate that reacts with a probe to produce a fluorescent signal.[4][8] The increase in fluorescence is proportional to the ACS activity. The signal is typically measured at an excitation of ~535 nm and an emission of ~587 nm.[8]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Assay Procedure cluster_measurement Measurement cluster_analysis Data Analysis Sample Prepare Sample (Cell/Tissue Lysate) Mix Add Sample and Reaction Mix to 96-well plate Sample->Mix Reagents Prepare Reagents: - Assay Buffer - Enzyme/Developer/Converter Mixes - Probe Reagents->Mix Standard Prepare Standard Curve (e.g., H₂O₂) Calculate Calculate ACS Activity using Standard Curve Standard->Calculate Incubate Incubate at 37°C Mix->Incubate Measure Measure Fluorescence (Ex/Em = 535/587 nm) in kinetic mode Incubate->Measure Measure->Calculate

Caption: General workflow for a fluorometric acyl-CoA synthetase assay.

Protocol:

  • Sample Preparation:

    • Homogenize tissue or cells in the provided assay buffer.[8]

    • Centrifuge to pellet debris and collect the supernatant.[8]

  • Reagent Preparation:

    • Reconstitute all kit components (e.g., enzyme mix, developer, probe) as per the manufacturer's instructions.[8]

  • Standard Curve Preparation:

    • Prepare a standard curve using a provided standard (e.g., H₂O₂) to allow for quantification of the product.[8]

  • Assay Procedure:

    • Add samples, positive controls, and background controls to a 96-well black plate.[8]

    • Prepare a reaction mix containing the necessary enzymes and probe.

    • Add the reaction mix to the wells to start the reaction.

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence in a microplate reader in kinetic mode at 37°C for a set time (e.g., 30 minutes).[8] The excitation and emission wavelengths are typically around 535 nm and 587 nm, respectively.[8]

  • Calculation of Activity:

    • Determine the rate of the reaction from the linear portion of the kinetic curve.

    • Use the standard curve to convert the fluorescence units into the amount of product formed.

    • One unit of activity is often defined as the amount of enzyme that generates 1.0 µmole of product per minute under the assay conditions.[8]

Data Presentation:

ParameterValue/Range
Excitation Wavelength~535 nm
Emission Wavelength~587 nm
Incubation Temperature37°C
Kinetic Measurement Time30 minutes
Detectable ActivityAs low as 5 mU/µl

Considerations for Assay Selection

  • Sensitivity: Radiometric and fluorometric assays are generally more sensitive than colorimetric assays and are suitable for samples with low enzyme activity or for small sample sizes like patient biopsies.[2][9]

  • Throughput: Spectrophotometric and fluorometric assays performed in 96-well plates are well-suited for high-throughput screening.

  • Safety and Cost: Radiometric assays require handling of radioactive materials and specialized disposal, which can be a drawback. Commercially available kits for colorimetric and fluorometric assays can be convenient but may be more expensive than developing an in-house assay.

  • Interfering Substances: Crude cell or tissue lysates may contain substances that interfere with the assay. It is important to run appropriate controls, such as a sample background control without a key substrate, to account for this.[8]

Conclusion

The choice of assay for measuring acyl-CoA synthetase activity depends on the specific research question, the nature of the sample, and the available equipment. By following these detailed protocols, researchers can obtain reliable and reproducible data on ACS activity, furthering our understanding of lipid metabolism and its role in health and disease.

References

Application Notes and Protocols for the Chromatographic Separation of Polyunsaturated Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation and quantification of polyunsaturated acyl-CoAs (PUFA-CoAs). These methods are essential for researchers in various fields, including metabolism, cell signaling, and drug development, to accurately measure the levels of these critical metabolic intermediates.

Introduction

Polyunsaturated fatty acids (PUFAs) are crucial components of cellular lipids and precursors for a variety of signaling molecules. Once activated to their coenzyme A (CoA) thioesters, PUFA-CoAs enter numerous metabolic pathways, including β-oxidation, phospholipid synthesis, and eicosanoid production. The accurate quantification of individual PUFA-CoA species is vital for understanding their roles in health and disease. This guide details robust methods for the extraction, separation, and detection of PUFA-CoAs using solid-phase extraction (SPE) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Data Presentation

The following tables summarize quantitative data for the analysis of various acyl-CoAs, providing a reference for expected retention times and mass spectrometry parameters.

Table 1: HPLC Retention Times of Acyl-CoAs

Acyl-CoA SpeciesRetention Time (minutes)Chromatographic Conditions
Palmitoyl-CoA (16:0)~12.5C18 column, gradient elution with KH2PO4 buffer and acetonitrile (B52724) containing acetic acid.[1]
Oleoyl-CoA (18:1)~14.5C18 column, gradient elution with KH2PO4 buffer and acetonitrile containing acetic acid.[1]
Linoleoyl-CoA (18:2)~13.8C18 column, gradient elution with KH2PO4 buffer and acetonitrile containing acetic acid.[1]
Arachidonoyl-CoA (20:4)~15.2C18 column, gradient elution with KH2PO4 buffer and acetonitrile containing acetic acid.[1]

Note: Retention times are approximate and can vary based on the specific HPLC system, column, and mobile phase conditions.

Table 2: UPLC-MS/MS Parameters for Acyl-CoA Analysis

Acyl-CoA SpeciesPrecursor Ion (m/z)Product Ion (m/z)Limit of Detection (LOD)
Acetyl-CoA (C2:0)8103031-5 fmol
Palmitoyl-CoA (C16:0)1004.5497.51-5 fmol
Oleoyl-CoA (C18:1)1030.6523.61-5 fmol
Linoleoyl-CoA (C18:2)1028.6521.61-5 fmol
Arachidonoyl-CoA (C20:4)1052.6545.61-5 fmol

Note: The product ion corresponds to the neutral loss of 507 Da from the precursor ion.[2] LOD values are estimates based on published methods and may vary.[3]

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs from Tissues

This protocol describes an effective method for extracting and purifying long-chain acyl-CoAs from tissue samples.[1][4]

Materials:

  • Tissue sample (e.g., rat liver, heart, kidney)[1]

  • KH2PO4 buffer (100 mM, pH 4.9)[1]

  • 2-propanol[1]

  • Acetonitrile (ACN)[1]

  • Oligonucleotide purification cartridges or Strata X-AW SPE columns[1][4]

  • Methanol

  • Water

  • 2% Formic acid[4]

  • 2% and 5% Ammonium (B1175870) hydroxide[4]

  • Glass homogenizer[1]

  • Centrifuge

Procedure:

  • Homogenization: Homogenize the frozen tissue sample in a glass homogenizer with ice-cold 100 mM KH2PO4 buffer (pH 4.9). Add 2-propanol and homogenize again.[1]

  • Extraction: Extract the acyl-CoAs from the homogenate by adding acetonitrile (ACN).[1]

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins and other cellular debris.

  • SPE Column Conditioning: Condition the SPE column by washing with 3 mL of methanol, followed by 3 mL of water.[4]

  • Sample Loading: Load the supernatant from the extraction onto the conditioned SPE column.[4]

  • Washing:

    • Wash the column with 2.4 mL of 2% formic acid.[4]

    • Wash the column with 2.4 mL of methanol.[4]

  • Elution:

    • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide.[4]

    • Perform a second elution with 2.4 mL of 5% ammonium hydroxide.[4]

  • Drying: Combine the eluted fractions and dry them under a stream of nitrogen at room temperature.[4]

  • Reconstitution: Reconstitute the dried acyl-CoAs in a suitable solvent (e.g., 50% methanol) for HPLC or UPLC-MS/MS analysis.[4]

Protocol 2: HPLC Separation of Polyunsaturated Acyl-CoAs

This protocol outlines a reverse-phase HPLC method for the separation of PUFA-CoAs.[1]

Materials:

  • C18 reverse-phase HPLC column (e.g., Spherisorb ODS II, 5-microns)

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9[1]

  • Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid[1]

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions.

  • Injection: Inject the reconstituted acyl-CoA sample onto the column.

  • Gradient Elution: Elute the acyl-CoAs using a binary gradient system with Mobile Phase A and Mobile Phase B. An example gradient is as follows:

    • Initial: 56% A, 44% B

    • A linear gradient is then applied to increase the percentage of Mobile Phase B over time to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: Use a flow rate of 0.25 to 0.5 mL/min, depending on the tissue type and column dimensions.[1]

  • Detection: Monitor the elution of acyl-CoAs by measuring the absorbance at 260 nm.[1]

Protocol 3: UPLC-MS/MS Analysis of Polyunsaturated Acyl-CoAs

This protocol provides a sensitive and specific method for the quantification of PUFA-CoAs using UPLC-MS/MS.

Materials:

  • UPLC system coupled to a triple quadrupole mass spectrometer

  • C18 UPLC column (e.g., Acquity UPLC BEH C18)

  • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Acyl-CoA standards

Procedure:

  • UPLC Separation:

    • Inject the sample onto the UPLC column.

    • Separate the acyl-CoAs using a gradient elution with Mobile Phase A and Mobile Phase B. The gradient should be optimized to achieve good separation of the different acyl-CoA species.

  • Mass Spectrometry Detection:

    • Ionize the eluted acyl-CoAs using electrospray ionization (ESI) in positive ion mode.

    • Detect the acyl-CoAs using Multiple Reaction Monitoring (MRM). The precursor ion for each acyl-CoA is its [M+H]+ ion. A common product ion is generated by the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[2]

  • Quantification:

    • Generate a standard curve for each PUFA-CoA of interest using authentic standards.

    • Quantify the amount of each PUFA-CoA in the sample by comparing its peak area to the standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_extraction Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Chromatographic Analysis Tissue Tissue Sample Homogenate Homogenization (KH2PO4 Buffer, 2-Propanol) Tissue->Homogenate Extract Acyl-CoA Extraction (Acetonitrile) Homogenate->Extract Supernatant Supernatant Extract->Supernatant SPE_Column SPE Column Supernatant->SPE_Column Wash Wash Steps (Formic Acid, Methanol) SPE_Column->Wash Elution Elution (Ammonium Hydroxide) Wash->Elution Purified_Extract Purified Acyl-CoAs Elution->Purified_Extract HPLC HPLC-UV Purified_Extract->HPLC UPLC_MS UPLC-MS/MS Purified_Extract->UPLC_MS Data Data Analysis HPLC->Data UPLC_MS->Data

Caption: Experimental workflow for the extraction and analysis of PUFA-CoAs.

pufa_coa_metabolism cluster_pathways Metabolic Fates PUFA Polyunsaturated Fatty Acid (PUFA) ACSL Acyl-CoA Synthetase (ACSL) PUFA->ACSL PUFA_CoA Polyunsaturated Acyl-CoA (PUFA-CoA) ACSL->PUFA_CoA Beta_Oxidation β-Oxidation (Energy Production) PUFA_CoA->Beta_Oxidation PL_Synthesis Phospholipid Synthesis (Membrane Composition) PUFA_CoA->PL_Synthesis Eicosanoid_Synthesis Eicosanoid Synthesis (Signaling Molecules) PUFA_CoA->Eicosanoid_Synthesis Cholesterol_Esters Cholesteryl Ester Formation PUFA_CoA->Cholesterol_Esters

Caption: Metabolic pathways of polyunsaturated acyl-CoAs.

References

Troubleshooting & Optimization

improving solubility of (10Z,13Z)-Nonadecadienoyl-CoA in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (10Z,13Z)-Nonadecadienoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this long-chain fatty acyl-CoA in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a long-chain fatty acyl-coenzyme A molecule. Like other long-chain fatty acyl-CoAs, it is amphipathic, meaning it has both a hydrophilic (water-loving) Coenzyme A head group and a long, hydrophobic (water-repelling) acyl tail. This dual nature makes it poorly soluble in aqueous buffers, where the hydrophobic tails tend to aggregate to minimize contact with water, leading to the formation of micelles or precipitation.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments?

The Critical Micelle Concentration (CMC) is the concentration above which molecules of a surfactant, like this compound, begin to form micelles.[1][2] Below the CMC, the molecules exist as monomers. Above the CMC, they aggregate into spherical structures where the hydrophobic tails are shielded from the water. Knowing the CMC is crucial for designing experiments, as the aggregation state can significantly impact the molecule's availability and interaction with enzymes or other molecules.[3] The CMC is influenced by factors such as acyl chain length, temperature, and the ionic strength of the buffer.[3][4]

Q3: How does the structure of this compound affect its CMC compared to other fatty acyl-CoAs?

The CMC of fatty acyl-CoAs is a function of the acyl chain length.[1] Generally, the longer the acyl chain, the lower the CMC. The presence of double bonds, as in this compound, effectively shortens the hydrophobic chain, which can increase the CMC compared to its saturated counterpart.[1]

Troubleshooting Guides

Problem 1: My this compound has precipitated out of solution.

  • Cause: The concentration of the fatty acyl-CoA has exceeded its solubility limit in the chosen buffer. This can happen during the initial solubilization of a lyophilized powder or when a stock solution in an organic solvent is diluted into an aqueous buffer.

  • Solution:

    • pH Adjustment: The solubility of fatty acids and their derivatives can be pH-dependent.[5] Try increasing the pH of the buffer slightly (e.g., from 7.4 to 8.0) to increase the charge on the molecule, which may improve solubility.

    • Use of Co-solvents: If your experimental system allows, consider preparing your stock solution in a small amount of an organic solvent like ethanol (B145695) or DMSO before diluting it into the aqueous buffer.[6] Ensure the final concentration of the organic solvent is low enough not to interfere with your assay.[7]

    • Sonication: Gentle sonication can help to break up aggregates and re-dissolve precipitated material.[6] Be cautious with sonication time and power to avoid degradation.

    • Gentle Heating: A slight increase in temperature might help to dissolve the precipitate.[5] However, be mindful of the thermal stability of this compound.

Problem 2: I am observing inconsistent results in my enzyme assays.

  • Cause: This could be due to the formation of micelles, which can sequester the this compound, making it unavailable to the enzyme. The concentration of the free monomer, which is often the active substrate, may be much lower than the total concentration.

  • Solution:

    • Work below the CMC: If possible, determine the approximate CMC of your this compound under your experimental conditions and perform your assays at concentrations below this value.

    • Use a Carrier Protein: Fatty acid-binding proteins (FABPs) or bovine serum albumin (BSA) can be used to bind the fatty acyl-CoA and deliver it to the enzyme in a monomeric form.[6]

    • Incorporate Non-ionic Surfactants: Low concentrations of non-ionic surfactants can help to solubilize the fatty acyl-CoA and prevent micelle formation.[8] Ensure the chosen surfactant does not inhibit your enzyme.

Quantitative Data

Table 1: Critical Micelle Concentrations (CMCs) of Various Long-Chain Fatty Acyl-CoAs

Fatty Acyl-CoAChain Length:Double BondsApproximate CMC (µM)Buffer ConditionsReference
Palmitoyl-CoA16:07 - 250Varies with pH and ionic strength[3][4]
Stearoyl-CoA18:0~3-4Not specified[3][4]
Oleoyl-CoA18:1~8-10Not specified[3][4]

Table 2: Common Solubility Enhancing Agents and Their Recommended Starting Concentrations

AgentTypeStarting ConcentrationNotes
EthanolCo-solvent1-5% (v/v)Check for compatibility with your assay.[5]
DMSOCo-solvent<1% (v/v)Can affect enzyme activity and cell viability.[7]
Bovine Serum Albumin (BSA)Carrier Protein1:1 to 3:1 molar ratio (BSA:Acyl-CoA)Use fatty acid-free BSA.[6]
CyclodextrinsComplexation AgentVaries, determine empiricallyCan form inclusion complexes to enhance solubility.[6]
TRIS BufferBuffering AgentpH 7.5 - 8.5Higher pH can increase solubility.[3][4]
Citric AcidChelating Agent/BufferVariesCan be used to control pH and chelate metal ions.[9]

Experimental Protocols

Protocol 1: Solubilization using an Organic Co-solvent (Ethanol)

  • Weigh out the desired amount of lyophilized this compound in a sterile microfuge tube.

  • Add a small volume of absolute ethanol to dissolve the powder completely. For example, for a 10 mM stock, dissolve 1 mg in approximately 100 µL of ethanol.

  • Vortex briefly to ensure complete dissolution.

  • Slowly add the ethanolic stock solution to your pre-warmed aqueous buffer (e.g., 37°C) with gentle stirring.

  • Ensure the final concentration of ethanol in the working solution is below a level that affects your experimental system (typically <1%).

Protocol 2: Solubilization using Bovine Serum Albumin (BSA)

  • Prepare a stock solution of fatty acid-free BSA in your desired aqueous buffer (e.g., 10% w/v).[6]

  • Prepare a concentrated stock of this compound in a small volume of ethanol as described in Protocol 1.

  • Slowly add the ethanolic stock of the fatty acyl-CoA to the BSA solution while vortexing.

  • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • The resulting complex can then be diluted in the aqueous buffer for your experiments.

Visualizations

start Start: Need to dissolve This compound check_assay Is the experimental system sensitive to organic solvents? start->check_assay use_cosolvent Use Co-solvent Method (e.g., Ethanol, DMSO) check_assay->use_cosolvent No check_protein Does the assay tolerate a carrier protein? check_assay->check_protein Yes end_solution Working Solution Prepared use_cosolvent->end_solution use_bsa Use Carrier Protein Method (e.g., BSA) check_protein->use_bsa Yes check_ph Can the buffer pH be adjusted? check_protein->check_ph No use_bsa->end_solution adjust_ph Adjust Buffer pH (e.g., to pH 8.0) check_ph->adjust_ph Yes use_cyclodextrin Consider Cyclodextrins check_ph->use_cyclodextrin No adjust_ph->end_solution use_cyclodextrin->end_solution

Caption: Workflow for selecting a solubilization method.

cluster_monomers Below CMC: Monomers cluster_micelle Above CMC: Micelle Formation cluster_bsa With Carrier Protein (BSA) m1 m2 m3 m4 m5 m6 m7 m8 center n1 n1->center n2 n2->center n3 n3->center n4 n4->center n5 n5->center n6 n6->center n7 n7->center n8 n8->center label_micelle Hydrophobic Core bsa BSA acyl_coa

Caption: Micelle formation and solubilization by a carrier protein.

start Problem: Poor Solubility or Precipitation check_conc Is the concentration above the expected CMC? start->check_conc lower_conc Lower the working concentration check_conc->lower_conc Yes check_stock How was the stock solution prepared? check_conc->check_stock No solution Problem Resolved lower_conc->solution remake_stock Re-prepare stock using co-solvent or sonication check_stock->remake_stock Aqueous Buffer check_buffer Is the buffer pH and ionic strength optimal? check_stock->check_buffer Co-solvent remake_stock->solution adjust_buffer Adjust buffer pH (e.g., 7.5-8.5) or add a carrier like BSA check_buffer->adjust_buffer No final_check Still having issues? check_buffer->final_check Yes adjust_buffer->solution contact_support Contact Technical Support final_check->contact_support Yes final_check->solution No

Caption: Troubleshooting workflow for solubility issues.

References

Technical Support Center: Storage and Handling of Polyunsaturated Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of polyunsaturated acyl-CoAs (PUFA-CoAs) during storage. Adherence to these protocols is critical for ensuring the integrity and biological activity of these sensitive reagents in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of PUFA-CoAs.

Question: My enzymatic assay that uses arachidonoyl-CoA as a substrate is showing lower than expected activity. I've confirmed all other reagents are working correctly. Could the stored arachidonoyl-CoA be the problem?

Answer: Yes, degraded arachidonoyl-CoA is a likely cause. The polyunsaturated acyl chain is highly susceptible to oxidation, which can render the molecule inactive as a substrate for many enzymes.

  • Immediate Troubleshooting Steps:

    • Use a fresh aliquot: If you have been using the same vial repeatedly, thaw a fresh, previously unopened aliquot of the arachidonoyl-CoA solution.

    • Assess integrity: If possible, analyze the purity of your stored arachidonoyl-CoA using HPLC or LC-MS/MS to check for degradation products.

    • Source a new batch: If you suspect widespread degradation of your stock, it is best to obtain a new, quality-controlled batch of the reagent.

  • Potential Causes of Degradation:

    • Oxidation: Exposure to oxygen is a primary cause of degradation. Ensure that the vial was properly flushed with an inert gas (argon or nitrogen) before sealing.

    • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce moisture and oxygen, accelerating degradation. It is crucial to aliquot the stock solution upon receipt.[1][2][3]

    • Improper Storage Temperature: Storage at temperatures warmer than -20°C can significantly increase the rate of degradation. For long-term storage, -80°C is preferable.

    • Hydrolysis: If stored in an aqueous buffer for an extended period, the thioester bond can hydrolyze, separating the fatty acid from the Coenzyme A. Aqueous solutions should be prepared fresh and used within a day.

Question: I observe an unexpected peak in my HPLC or LC-MS/MS analysis of a stored linoleoyl-CoA sample. What could this be?

Answer: The unexpected peak is likely a degradation product of linoleoyl-CoA. The nature of the product depends on the degradation pathway.

  • Likely Degradation Products:

    • Oxidized Species: Hydroperoxides and their secondary products (e.g., aldehydes) are common results of oxidation. These can often be detected by mass spectrometry as an increase in the molecular weight of the parent molecule.

    • Hydrolysis Products: The presence of free linoleic acid and Coenzyme A indicates hydrolysis of the thioester bond.

    • Isomers: While less common for the acyl chain itself in storage, isomerization can occur under certain conditions.

  • Preventative Measures:

    • Store PUFA-CoAs under an inert atmosphere.

    • Use appropriate solvents, such as ethanol (B145695) or a chloroform/methanol mixture, for long-term storage.[4][5]

    • Consider adding an antioxidant like butylated hydroxytoluene (BHT) to organic solutions for long-term storage.[6][7][8][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of PUFA-CoA degradation during storage?

A1: The primary mechanism is oxidation (lipid peroxidation) of the double bonds in the polyunsaturated fatty acyl chain.[6][7][8] This is a free-radical chain reaction initiated by factors such as oxygen, light, and trace metal ions.[6][7][8] Hydrolysis of the thioester bond is another, though typically slower, degradation pathway, especially in aqueous solutions.

Q2: What are the ideal storage conditions for PUFA-CoAs?

A2: For optimal stability, PUFA-CoAs should be stored as a solution in a suitable organic solvent (e.g., ethanol) at -20°C or colder for short- to medium-term storage, and at -80°C for long-term storage.[7][8] The solution should be in a glass vial with a Teflon-lined cap, and the headspace should be flushed with an inert gas like argon or nitrogen before sealing.[11]

Q3: Can I store PUFA-CoAs as a dry powder?

A3: Storing unsaturated lipids as a powder is not recommended. They can be hygroscopic and readily absorb moisture, which can lead to hydrolysis and oxidation upon opening the container.[11] It is best to dissolve them in a suitable organic solvent immediately upon receipt.[11]

Q4: How many times can I freeze and thaw my PUFA-CoA solution?

A4: It is strongly recommended to avoid repeated freeze-thaw cycles.[1][2][3] Upon receiving a new vial, you should thaw it once, create single-use aliquots in appropriate glass vials, flush with inert gas, and then store them at the recommended temperature.

Q5: Should I add an antioxidant to my PUFA-CoA solutions?

A5: For long-term storage in an organic solvent, adding a low concentration of an antioxidant like butylated hydroxytoluene (BHT) can significantly inhibit oxidation and prolong the shelf-life of the PUFA-CoA.[6][7][8][9][10]

Q6: How long can I expect my PUFA-CoAs to be stable under optimal conditions?

A6: While specific data for PUFA-CoAs is limited, studies on related polyunsaturated fatty acids in biological samples show that with the addition of an antioxidant like BHT, they can be stable for at least 17 weeks at -20°C and up to 52 weeks in plasma at both -20°C and -80°C.[6][8] For purified PUFA-CoAs in an organic solvent under an inert atmosphere at -80°C, stability for several years is expected, but periodic quality control is recommended.

Quantitative Data on PUFA Stability

The following tables summarize data from studies on the stability of polyunsaturated fatty acids under various storage conditions. While not directly on PUFA-CoAs, these data provide valuable insights into the stability of the polyunsaturated acyl chain.

Table 1: Stability of PUFAs in Red Blood Cells (RBCs) at -20°C

Storage DurationWithout BHTWith BHT
2 weeks StableStable
4 weeks StableStable
9 weeks Degradation of 22:6n-3 observedStable
17 weeks Degradation of all PUFAs observedStable
Data adapted from a study on PUFA stability in human red blood cells.[6]

Table 2: Comparative Stability of Fatty Acids in Blood Components Over 52 Weeks

Sample TypeStorage TemperatureWithout BHTWith BHT
Plasma -20°C / -80°CStableStable
Serum -20°CDegradation after 26 weeksStable
Serum -80°CDegradation after 26 weeks (faster than at -20°C)Stable
RBCs -20°CDegradation after 26 weeksStable for at least 26 weeks
RBCs -80°CDegradation after 26 weeks (slower than at -20°C)Stable for at least 26 weeks
Data summarized from a study on the effects of storage conditions on fatty acid profiles in human blood specimens.[7][8]

Experimental Protocols

Protocol 1: Quality Control of PUFA-CoAs by HPLC-UV

This protocol provides a general method for assessing the purity of PUFA-CoAs using reverse-phase high-performance liquid chromatography with UV detection.

  • Instrumentation:

    • HPLC system with a gradient pump and a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Mobile Phase A: 75 mM KH₂PO₄ buffer, pH 4.9.

    • Mobile Phase B: Acetonitrile with 600 mM acetic acid.

    • PUFA-CoA standard of known purity.

    • Sample of stored PUFA-CoA, diluted in Mobile Phase A.

  • Procedure:

    • Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 80:20) at a flow rate of 1 ml/min.

    • Set the UV detector to monitor absorbance at 260 nm (for the adenine (B156593) moiety of Coenzyme A).

    • Inject a known concentration of the fresh PUFA-CoA standard to determine its retention time and peak area.

    • Inject the diluted sample of the stored PUFA-CoA.

    • Run a gradient elution to separate the PUFA-CoA from potential degradation products. A typical gradient might be:

      • 0-5 min: 80% A, 20% B

      • 5-25 min: Linear gradient to 20% A, 80% B

      • 25-30 min: Hold at 20% A, 80% B

      • 30-35 min: Return to 80% A, 20% B and re-equilibrate.

    • Analyze the chromatogram. A decrease in the area of the main PUFA-CoA peak and the appearance of new peaks (often eluting earlier) compared to the standard indicates degradation.

Protocol 2: Detection of Oxidized PUFA-CoAs by LC-MS/MS

This protocol outlines a more sensitive and specific method for identifying oxidized PUFA-CoAs.

  • Instrumentation:

    • UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Reagents:

    • High-purity, LC-MS grade solvents (e.g., acetonitrile, methanol, water).

    • Formic acid or acetic acid for mobile phase modification.

    • Stored PUFA-CoA sample.

  • Procedure:

    • Sample Preparation: Dilute the stored PUFA-CoA sample in a suitable solvent (e.g., 80:20 methanol:water).

    • Chromatography:

      • Use a C18 or similar reverse-phase column suitable for lipid analysis.

      • Employ a gradient elution with, for example, water with 0.1% formic acid as Mobile Phase A and acetonitrile/isopropanol with 0.1% formic acid as Mobile Phase B.

    • Mass Spectrometry:

      • Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

      • Perform a precursor ion scan or multiple reaction monitoring (MRM) to detect the parent PUFA-CoA and its expected oxidized products. For example, for arachidonoyl-CoA (C20:4), you would look for the [M-H]⁻ ion and ions corresponding to the addition of one or more oxygen atoms ([M-H+16]⁻, [M-H+32]⁻, etc.).

    • Data Analysis: The presence of ions with higher m/z values corresponding to oxidized forms of the PUFA-CoA confirms oxidative degradation.

Visualizations

DegradationPathways PUFA_CoA Polyunsaturated Acyl-CoA (e.g., Arachidonoyl-CoA) Oxidation Oxidation PUFA_CoA->Oxidation Hydrolysis Hydrolysis PUFA_CoA->Hydrolysis Lipid_Peroxides Lipid Hydroperoxides Oxidation->Lipid_Peroxides Free_Fatty_Acid Free Polyunsaturated Fatty Acid Hydrolysis->Free_Fatty_Acid CoA Coenzyme A Hydrolysis->CoA Initiators Initiators: - Oxygen - Light - Metal Ions Initiators->Oxidation Water Water Water->Hydrolysis Secondary_Products Secondary Oxidation Products (Aldehydes, etc.) Lipid_Peroxides->Secondary_Products Inactive_Molecule Biologically Inactive Molecule Secondary_Products->Inactive_Molecule Free_Fatty_Acid->Inactive_Molecule

Caption: Primary degradation pathways for polyunsaturated acyl-CoAs during storage.

ExperimentalWorkflow cluster_storage Storage & Handling cluster_usage Experimental Use cluster_qc Quality Control (Periodic) Receive Receive PUFA-CoA Dissolve Dissolve in Organic Solvent Receive->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot InertGas Flush with Inert Gas (Argon/Nitrogen) Aliquot->InertGas Store Store at -20°C / -80°C InertGas->Store Thaw Thaw Single Aliquot Store->Thaw QC_Sample Take QC Aliquot Store->QC_Sample Use Use in Experiment Thaw->Use Analyze Analyze by HPLC or LC-MS/MS QC_Sample->Analyze

Caption: Recommended workflow for the storage, handling, and quality control of PUFA-CoAs.

References

troubleshooting low yield in enzymatic synthesis of acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your acyl-CoA synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for an enzymatic acyl-CoA synthesis reaction?

A1: With an optimized protocol, enzymatic synthesis of acyl-CoAs can achieve high conversion rates, often up to 95%. Subsequent purification steps, such as solid-phase extraction (SPE), can result in isolated yields of up to 80%. However, yields can vary significantly depending on the specific acyl-CoA synthetase, the fatty acid substrate, and the reaction conditions.

Q2: What are the critical components of an acyl-CoA synthesis reaction?

A2: A typical reaction mixture includes the acyl-CoA synthetase enzyme, the fatty acid substrate, Coenzyme A (CoA), adenosine (B11128) triphosphate (ATP) as an energy source, and magnesium ions (Mg²⁺) as a cofactor, all in a suitable buffer.

Q3: Why is the pH of the reaction buffer important?

A3: Acyl-CoA synthetases have an optimal pH range for activity. Operating outside this range can lead to a significant decrease in enzyme efficiency and, consequently, lower yields. Most acyl-CoA synthetases exhibit optimal activity in a slightly alkaline pH range, typically between 7.5 and 8.2.

Q4: How does temperature affect the enzymatic synthesis?

A4: Temperature is a critical parameter. While higher temperatures can increase the initial reaction rate, they can also lead to enzyme denaturation and instability over time. The optimal temperature is a balance between enzyme activity and stability. For many acyl-CoA synthetases, a temperature range of 25-37°C is a good starting point for optimization.

Q5: My acyl-CoA product seems to be degrading. What can I do?

A5: Acyl-CoAs, particularly the thioester bond, are susceptible to hydrolysis, especially at alkaline pH and elevated temperatures. To minimize degradation, it is crucial to work quickly, keep samples on ice whenever possible, and maintain a slightly acidic pH (around 4.9) during extraction and storage. For long-term storage, temperatures of -20°C or below are recommended.

Troubleshooting Guides for Low Yield

Low yield is a common issue in the enzymatic synthesis of acyl-CoAs. This guide provides a systematic approach to identifying and resolving the potential causes.

Issue 1: Low or No Product Formation

If you observe little to no formation of your desired acyl-CoA, it is essential to systematically investigate the components and conditions of your reaction.

Troubleshooting Workflow for No/Low Product Formation

start Low/No Yield enzyme_check 1. Check Enzyme Activity start->enzyme_check enzyme_inactive Inactive Enzyme? enzyme_check->enzyme_inactive conditions_check 2. Verify Reaction Conditions conditions_wrong Suboptimal Conditions? conditions_check->conditions_wrong substrates_check 3. Assess Substrate & Cofactor Quality substrates_bad Degraded Substrates? substrates_check->substrates_bad inhibition_check 4. Investigate Potential Inhibition inhibition Inhibitors Present? inhibition_check->inhibition enzyme_inactive->conditions_check No assay_enzyme Perform Enzyme Activity Assay enzyme_inactive->assay_enzyme Yes replace_enzyme Replace Enzyme assay_enzyme->replace_enzyme solution Yield Improved replace_enzyme->solution conditions_wrong->substrates_check No optimize_ph Optimize pH & Temperature conditions_wrong->optimize_ph Yes optimize_ph->solution substrates_bad->inhibition_check No check_purity Check Purity (TLC/HPLC) substrates_bad->check_purity Yes new_reagents Use Fresh Reagents check_purity->new_reagents new_reagents->solution control_reaction Run Control Reaction inhibition->control_reaction Yes inhibition->solution No control_reaction->solution

Caption: Troubleshooting workflow for low acyl-CoA synthesis yield.

Possible Causes and Solutions:

  • Inactive Enzyme:

    • Cause: The acyl-CoA synthetase may have lost activity due to improper storage (e.g., incorrect temperature, multiple freeze-thaw cycles) or age.

    • Solution: Perform an enzyme activity assay (see Experimental Protocols section) to confirm the enzyme's viability. If inactive, obtain a fresh batch of the enzyme. Ensure enzymes are stored at the recommended temperature, typically -20°C or -80°C, in a buffer containing a cryoprotectant like glycerol.[1]

  • Suboptimal Reaction Conditions:

    • Cause: The pH, temperature, or buffer composition may not be optimal for the specific acyl-CoA synthetase being used.

    • Solution: Review the literature for the optimal conditions for your enzyme. If this information is unavailable, perform a series of small-scale optimization reactions, varying the pH and temperature. A good starting point for many acyl-CoA synthetases is a pH of 7.5-8.2 and a temperature of 25-37°C.[2]

  • Poor Substrate or Cofactor Quality:

    • Cause: The fatty acid, CoA, or ATP may be degraded or contain impurities that inhibit the enzyme.

    • Solution: Use high-purity substrates and cofactors. The purity of the fatty acid can be checked by thin-layer chromatography (TLC) or gas chromatography (GC). Prepare fresh ATP solutions, as they are prone to hydrolysis. CoA solutions are also unstable and should be prepared fresh and stored frozen in aliquots at a slightly acidic pH.[3]

  • Presence of Inhibitors:

    • Cause: Contaminants in the reagents or glassware can inhibit the enzyme. Common inhibitors of acyl-CoA synthetases include long-chain acyl-CoAs (product inhibition), and compounds like Triacsin C.[4][5]

    • Solution: Run a control reaction with a known substrate and fresh reagents to rule out inhibition. Ensure all glassware is thoroughly cleaned. If inhibition is suspected, further investigation into the specific inhibitor may be necessary.

Issue 2: Low Recovery After Purification

Even with a high conversion rate in the reaction, the final isolated yield can be low due to issues during the purification process.

Troubleshooting Workflow for Low Purification Recovery

start Low Recovery after SPE incomplete_elution 1. Incomplete Elution start->incomplete_elution elution_issue Analyte still on column? incomplete_elution->elution_issue analyte_loss 2. Analyte Loss During Loading/Washing loss_issue Analyte in flow-through/wash? analyte_loss->loss_issue degradation 3. Product Degradation degradation_issue Degradation during purification? degradation->degradation_issue elution_issue->analyte_loss No stronger_eluent Use Stronger Elution Solvent elution_issue->stronger_eluent Yes increase_volume Increase Elution Volume stronger_eluent->increase_volume solution Recovery Improved stronger_eluent->solution increase_volume->solution loss_issue->degradation No optimize_loading Optimize Loading Conditions (pH, solvent) loss_issue->optimize_loading Yes weaker_wash Use Weaker Wash Solvent optimize_loading->weaker_wash optimize_loading->solution weaker_wash->solution acidic_ph Maintain Acidic pH degradation_issue->acidic_ph Yes degradation_issue->solution No low_temp Work at Low Temperature acidic_ph->low_temp acidic_ph->solution low_temp->solution

Caption: Troubleshooting workflow for low acyl-CoA recovery during SPE.

Possible Causes and Solutions:

  • Incomplete Elution from Solid-Phase Extraction (SPE) Cartridge:

    • Cause: The elution solvent may not be strong enough to desorb the acyl-CoA from the SPE sorbent.

    • Solution: Increase the strength of the elution solvent, for example, by increasing the percentage of the organic component. It may also be necessary to increase the volume of the elution solvent.[6]

  • Loss of Analyte During Loading or Washing:

    • Cause: The loading conditions (pH, solvent composition) may not be optimal for retaining the acyl-CoA on the SPE cartridge. The wash solvent may be too strong, causing premature elution of the product.

    • Solution: Adjust the pH of the sample before loading to ensure the acyl-CoA is in a charged state for ion-exchange SPE or a neutral state for reverse-phase SPE. Use a weaker wash solvent to remove impurities without eluting the product.[7]

  • Product Degradation During Purification:

    • Cause: As mentioned earlier, acyl-CoAs are unstable. The extended time and handling during purification can lead to degradation.

    • Solution: Perform all purification steps at low temperatures (4°C) and use slightly acidic buffers to maintain the stability of the thioester bond.[8]

Data Presentation

Table 1: Optimal Reaction Conditions for Various Acyl-CoA Synthetases

Enzyme TypeSubstrate TypeOptimal pH RangeOptimal Temperature (°C)
Short-Chain Acyl-CoA SynthetaseShort-Chain Fatty Acids (C2-C4)7.0 - 8.025 - 37
Medium-Chain Acyl-CoA SynthetaseMedium-Chain Fatty Acids (C6-C12)7.5 - 8.530 - 40
Long-Chain Acyl-CoA SynthetaseLong-Chain Fatty Acids (C14-C18)7.5 - 8.237
Aromatic Acyl-CoA LigaseAromatic Carboxylic Acids7.8 - 9.025 - 30

Note: These are general ranges, and the optimal conditions can vary for specific enzymes.

Table 2: Kinetic Parameters (Km) of Acyl-CoA Synthetases for Their Substrates

EnzymeSubstrateKm (µM)
Acetyl-CoA Synthetase (P. furiosus)Acetate660
Acetyl-CoA Synthetase (P. furiosus)ATP80
Acetyl-CoA Synthetase (P. furiosus)CoA30
Short-Chain Acyl-CoA Synthetase (S. aureus)2-methylbutyrate (aC5)50
Short-Chain Acyl-CoA Synthetase (S. aureus)ATP2500
Short-Chain Acyl-CoA Synthetase (S. aureus)CoA200

Experimental Protocols

Protocol 1: General Acyl-CoA Synthetase Activity Assay (Spectrophotometric)

This protocol utilizes 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to measure the consumption of Coenzyme A.

Principle: DTNB reacts with the free thiol group of Coenzyme A to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The decrease in free CoA concentration over time is proportional to the acyl-CoA synthetase activity.[9]

Materials:

  • Acyl-CoA Synthetase

  • Fatty Acid Substrate

  • Coenzyme A (CoA)

  • Adenosine Triphosphate (ATP)

  • Magnesium Chloride (MgCl₂)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • DTNB Solution (10 mM in reaction buffer)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, fatty acid substrate, ATP, and MgCl₂.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the acyl-CoA synthetase and CoA.

  • At various time points, take aliquots of the reaction mixture and add them to the DTNB solution.

  • Immediately measure the absorbance at 412 nm.

  • A control reaction without the enzyme should be run in parallel to account for any non-enzymatic hydrolysis of CoA.

  • Calculate the rate of CoA consumption to determine the enzyme activity.

Protocol 2: HPLC Analysis of Acyl-CoA Products

This protocol provides a general method for the separation and quantification of acyl-CoAs by reverse-phase high-performance liquid chromatography (RP-HPLC).

Principle: Acyl-CoAs are separated based on their hydrophobicity on a C18 column. The elution is monitored by UV absorbance at 260 nm, which corresponds to the adenine (B156593) moiety of Coenzyme A.[10][11]

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 75 mM Potassium Phosphate (KH₂PO₄), pH 4.9

  • Mobile Phase B: Acetonitrile (B52724)

  • Acyl-CoA standards

Procedure:

  • Sample Preparation: Stop the enzymatic reaction by adding a strong acid (e.g., perchloric acid) to precipitate the enzyme. Centrifuge to pellet the protein and collect the supernatant.

  • HPLC Separation:

    • Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 90:10).

    • Inject the sample supernatant.

    • Elute the acyl-CoAs using a gradient of increasing acetonitrile concentration. A typical gradient might be from 10% to 90% acetonitrile over 30-40 minutes.

    • Monitor the absorbance at 260 nm.

  • Quantification:

    • Run a series of known concentrations of acyl-CoA standards to generate a standard curve.

    • Integrate the peak area of the acyl-CoA product in the sample chromatogram.

    • Calculate the concentration of the product in the sample by comparing its peak area to the standard curve.

Protocol 3: Assessing Fatty Acid Purity by Thin-Layer Chromatography (TLC)

Principle: TLC can be used to quickly assess the purity of the fatty acid substrate by separating it from potential non-polar and polar impurities.

Materials:

  • TLC plate (silica gel)

  • Fatty acid sample

  • Developing solvent (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Visualization reagent (e.g., iodine vapor or a phosphomolybdic acid stain)

Procedure:

  • Dissolve a small amount of the fatty acid in a suitable solvent.

  • Spot the solution onto the TLC plate.

  • Develop the plate in a chamber containing the developing solvent.

  • After the solvent front has reached the top of the plate, remove the plate and let it dry.

  • Visualize the spots using the chosen reagent.

  • A pure fatty acid should appear as a single spot. The presence of multiple spots indicates impurities.

References

Technical Support Center: Enhancing the Stability of Acyl-CoA Thioester Bonds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of acyl-CoA thioester bonds. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on acyl-CoA stability to assist you in your research.

Acyl-CoA Thioester Bond Stability: An Overview

Acyl-CoA thioester bonds are high-energy bonds crucial for numerous metabolic processes, including fatty acid metabolism and the citric acid cycle.[1] However, their high energy nature also makes them susceptible to hydrolysis, posing a significant challenge during in vitro experiments. The stability of these bonds is influenced by several factors, primarily pH and temperature. Understanding and mitigating the causes of degradation are critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of acyl-CoA thioester bonds?

A1: The primary factors contributing to the degradation of acyl-CoA thioester bonds are:

  • pH: The thioester bond is most stable in a slightly acidic environment (pH 4.0-6.0). Stability significantly decreases in neutral to alkaline conditions (pH > 7.0) due to increased rates of hydrolysis.[2]

  • Temperature: Higher temperatures accelerate the rate of both enzymatic and non-enzymatic hydrolysis. Therefore, it is crucial to maintain low temperatures (0-4°C) during sample preparation and storage.[2]

  • Enzymatic Activity: Acyl-CoA thioesterases and hydrolases present in biological samples can rapidly cleave the thioester bond.[3][4]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of acyl-CoAs and other metabolites.[5][6][7][8]

Q2: What is the ideal pH for working with and storing acyl-CoA solutions?

A2: For optimal stability, acyl-CoA solutions should be maintained at a slightly acidic pH, ideally between 4.0 and 6.0.[2] Alkaline conditions should be strictly avoided as they promote rapid hydrolysis of the thioester bond.

Q3: How should I store my acyl-CoA standards and samples for long-term use?

A3: For long-term storage, acyl-CoA solutions should be aliquoted to avoid multiple freeze-thaw cycles and stored at -80°C.[2][5] It is recommended to store them as dry pellets or in a slightly acidic buffer.

Q4: I am seeing high variability in my acyl-CoA quantification results. What could be the cause?

A4: High variability in acyl-CoA quantification can stem from several sources, including inconsistent sample handling, degradation of standards, or interference in the assay. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.

Q5: Are there any specific considerations for working with long-chain acyl-CoAs compared to short-chain ones?

A5: Yes, long-chain acyl-CoAs are more hydrophobic and prone to precipitation, especially in the presence of certain ions like Mg2+. They may also be more susceptible to degradation during extraction. Specialized extraction protocols and careful selection of buffers are necessary for accurate quantification of long-chain acyl-CoAs.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving acyl-CoA thioester bonds.

Issue 1: Low Recovery of Acyl-CoAs During Extraction
Potential Cause Recommended Solution
Incomplete cell or tissue lysis. Ensure thorough homogenization. For tissues, a glass homogenizer is often more effective than sonication.[5]
Degradation by endogenous enzymes (thioesterases). Immediately quench enzymatic activity upon sample collection by using a cold, acidic extraction buffer (e.g., 100 mM KH2PO4, pH 4.9).[2][9]
Hydrolysis due to non-optimal pH. Maintain a pH between 4.0 and 6.0 throughout the extraction process.[2]
Loss during solid-phase extraction (SPE). Ensure the SPE column is properly conditioned. Optimize the wash and elution steps to prevent premature elution or incomplete recovery.[8][10] For short-chain acyl-CoAs, consider methods that do not require SPE.
Adsorption to surfaces. Use low-adhesion polypropylene (B1209903) tubes and pipette tips.
Issue 2: Inconsistent Results in Quantification Assays (e.g., DTNB/Ellman's Assay)
Potential Cause Recommended Solution
Interference from reducing agents. Reducing agents like DTT or β-mercaptoethanol in the sample will react with DTNB, leading to a false positive signal. If their presence is unavoidable, a sample blank without the enzyme should be run to subtract the background absorbance.[3]
Degradation of acyl-CoA standard. Prepare fresh standards from a frozen stock for each experiment. Verify the concentration of the stock solution periodically.
Precipitation of long-chain acyl-CoAs. Avoid high concentrations of divalent cations (e.g., Mg2+) in the assay buffer, as they can cause precipitation of long-chain acyl-CoAs.
Incorrect pH of the assay buffer. The DTNB reaction is pH-dependent and typically performed at pH 7.5-8.0. Ensure the buffer is correctly prepared and its pH is verified.
Inhibition of the enzymatic reaction. High concentrations of the substrate or product (CoA) can inhibit some thioesterases. Perform kinetic studies to determine the optimal substrate concentration.

Quantitative Data on Acyl-CoA Stability

The stability of the acyl-CoA thioester bond is dependent on the specific acyl group, pH, and temperature. The following table summarizes available data on the half-life of various acyl-CoAs.

Acyl-CoAConditionHalf-life (t½)
Acetyl-CoAQuenched reaction mixture92 hours[11]
Formyl-CoAQuenched reaction mixture1.9 hours[11]
Oxalyl-CoAQuenched reaction mixture29 hours[11]
Succinyl-CoAQuenched reaction mixture343 hours[11]
Palmitoyl-CoADilute solution at 0°C50% loss in 60 minutes (in the context of enzymatic hydrolysis)[12]

Note: Quantitative data on the non-enzymatic hydrolysis rates of many acyl-CoAs under varying pH and temperature are limited in the literature. The stability of long-chain acyl-CoAs is generally lower than that of short-chain acyl-CoAs under similar conditions.

Experimental Protocols

Protocol 1: Quantification of Acyl-CoA Thioesterase Activity using DTNB (Ellman's Reagent)

This protocol measures the activity of acyl-CoA thioesterases by quantifying the release of free Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), measurable at 412 nm.

Materials:

  • Purified enzyme or cell lysate

  • Acyl-CoA substrate (e.g., Palmitoyl-CoA)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • DTNB stock solution: 10 mM in Assay Buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the reaction mixture: In each well of a 96-well plate, add:

    • 80 µL of Assay Buffer

    • 10 µL of DTNB stock solution (final concentration: 1 mM)

    • 10 µL of acyl-CoA substrate (final concentration will vary depending on the enzyme's Km, a starting point is 50 µM)

  • Equilibrate: Incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction: Add 10 µL of the enzyme solution to each well. For a negative control, add 10 µL of the buffer used for the enzyme.

  • Measure absorbance: Immediately begin reading the absorbance at 412 nm every 30 seconds for 10-20 minutes.

  • Calculate activity: Determine the rate of change in absorbance (ΔA412/min). The concentration of CoA-SH produced can be calculated using the Beer-Lambert law (ε of TNB = 14,150 M⁻¹cm⁻¹).

Protocol 2: Fluorometric Assay for Acyl-CoA Synthetase Activity

This protocol measures the activity of acyl-CoA synthetase by coupling the production of acyl-CoA to a series of enzymatic reactions that generate a fluorescent product.

Materials:

  • Purified enzyme or cell/tissue lysate

  • Fatty acid substrate (e.g., Palmitic acid)

  • Coenzyme A (CoA)

  • ATP

  • Assay Kit Components (e.g., from Abcam ab273315 or similar):

    • Acyl-CoA Oxidase/Converter/Developer Mix

    • Fluorescent Probe (e.g., OxiRed™)

  • Assay Buffer

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold Assay Buffer. Centrifuge to pellet debris and collect the supernatant.

  • Standard Curve: Prepare a standard curve using a known concentration of H₂O₂ as per the kit instructions.

  • Reaction Mix Preparation: Prepare a Reaction Mix containing the Assay Buffer, ACS Substrate, Acyl CoA Enzyme Mix, ACS Converter, ACS Developer, and the fluorescent probe.

  • Background Control Mix: Prepare a Background Control Mix containing all components except the Acyl CoA Enzyme Mix.

  • Assay:

    • Add 50 µL of each sample to two separate wells (one for the reaction and one for the background control).

    • Add 50 µL of the Reaction Mix to the sample wells.

    • Add 50 µL of the Background Control Mix to the sample background wells.

  • Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence in kinetic mode for 30-60 minutes.

  • Calculation: Subtract the background fluorescence from the sample fluorescence. Calculate the ACS activity based on the rate of fluorescence increase and the standard curve.

Signaling Pathways and Logical Relationships

Fatty Acid Activation and Transport into Mitochondria

Long-chain fatty acids are activated to acyl-CoAs in the cytoplasm and then transported into the mitochondrial matrix for β-oxidation. This process is crucial for energy production.

Fatty_Acid_Activation_Transport FA Fatty Acid (Cytoplasm) Acyl_CoA_Synthase Acyl-CoA Synthetase FA->Acyl_CoA_Synthase ATP -> AMP+PPi CoA-SH Acyl_CoA Acyl-CoA Acyl_CoA_Synthase->Acyl_CoA CPT1 CPT I Acyl_CoA->CPT1 Carnitine -> CoA-SH Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CAT CAT Acylcarnitine->CAT Intermembrane Space Mitochondrial_Acyl_CoA Acyl-CoA (Mitochondrial Matrix) CAT->Mitochondrial_Acyl_CoA Carnitine -> CoA-SH (CPT II) Beta_Oxidation β-Oxidation Mitochondrial_Acyl_CoA->Beta_Oxidation

Fatty Acid Activation and Mitochondrial Transport Workflow
Troubleshooting Logic for Low Acyl-CoA Recovery

This diagram outlines a logical workflow for troubleshooting low recovery of acyl-CoAs during experimental procedures.

Troubleshooting_Low_Recovery Start Low Acyl-CoA Recovery Check_Extraction Review Extraction Procedure Start->Check_Extraction Check_Quantification Review Quantification Assay Start->Check_Quantification Enzymatic_Degradation Enzymatic Degradation? Check_Extraction->Enzymatic_Degradation Chemical_Degradation Chemical Degradation (pH, Temp)? Check_Extraction->Chemical_Degradation SPE_Loss Loss during SPE? Check_Extraction->SPE_Loss Assay_Interference Assay Interference? Check_Quantification->Assay_Interference Standard_Degradation Standard Degradation? Check_Quantification->Standard_Degradation Quench_Enzymes Solution: Improve quenching (cold, acidic buffer) Enzymatic_Degradation->Quench_Enzymes Yes Optimize_pH_Temp Solution: Maintain pH 4-6 Keep on ice Chemical_Degradation->Optimize_pH_Temp Yes Optimize_SPE Solution: Optimize SPE protocol (conditioning, elution) SPE_Loss->Optimize_SPE Yes Run_Controls Solution: Run appropriate blanks and controls Assay_Interference->Run_Controls Yes Fresh_Standards Solution: Prepare fresh standards Standard_Degradation->Fresh_Standards Yes

Troubleshooting Flowchart for Low Acyl-CoA Recovery
Acyl-CoA in Transcriptional Regulation via HNF-4α

Long-chain acyl-CoAs can act as ligands for the nuclear receptor Hepatocyte Nuclear Factor 4α (HNF-4α), modulating its transcriptional activity and influencing the expression of genes involved in glucose and lipid metabolism.[13][14][15]

HNF4a_Signaling Acyl_CoA Long-Chain Acyl-CoA HNF4a HNF-4α (Inactive) Acyl_CoA->HNF4a Binds to Ligand-Binding Domain HNF4a_Active HNF-4α (Active) HNF4a->HNF4a_Active Conformational Change DNA DNA (Promoter Region) HNF4a_Active->DNA Binds to Response Element Transcription Gene Transcription (Lipid & Glucose Metabolism) DNA->Transcription Modulates

HNF-4α Signaling Pathway Activated by Acyl-CoA
Protein S-Acylation Cycle

Protein S-acylation is a reversible post-translational modification where a fatty acyl group, typically from an acyl-CoA, is attached to a cysteine residue of a protein. This process is critical for regulating protein localization, stability, and function.[16][17][18][19]

S_Acylation_Cycle Protein_SH Target Protein (-SH) PAT Protein Acyl- transferase (PAT/DHHC) Protein_SH->PAT Acyl_CoA Acyl-CoA Acyl_CoA->PAT CoA-SH Protein_S_Acyl S-Acylated Protein PAT->Protein_S_Acyl APT Acyl-Protein Thioesterase (APT) Protein_S_Acyl->APT H₂O APT->Protein_SH FFA Free Fatty Acid APT->FFA

The Reversible Cycle of Protein S-Acylation

References

Validation & Comparative

A Comparative Guide to the Validation of (10Z,13Z)-Nonadecadienoyl-CoA Measurement by Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomic and metabolic studies, the accurate quantification of specific lipid species is paramount. (10Z,13Z)-Nonadecadienoyl-CoA, a long-chain unsaturated acyl-CoA, is an important intermediate in fatty acid metabolism. Its precise measurement is critical for understanding various physiological and pathological processes. This guide provides an objective comparison of the two primary types of internal standards used for the validation of this compound measurement by liquid chromatography-tandem mass spectrometry (LC-MS/MS): stable isotope-labeled (deuterated) internal standards and non-deuterated (structural analog) internal standards.

Introduction to Internal Standards in LC-MS/MS

Internal standards (IS) are essential for accurate quantification in LC-MS/MS analysis. They are compounds of known concentration added to samples prior to analysis to correct for variations that can occur during sample preparation, injection, and ionization. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible.

The two main categories of internal standards used for acyl-CoA analysis are:

  • Stable Isotope-Labeled (Deuterated) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte, with some hydrogen atoms replaced by deuterium. This results in a mass shift, allowing the mass spectrometer to distinguish between the analyte and the IS, while ensuring they co-elute and experience similar ionization effects.

  • Non-Deuterated (Structural Analog) Internal Standards: These are molecules with a similar chemical structure to the analyte but differ in some way, such as having an odd-numbered carbon chain (e.g., Heptadecanoyl-CoA, C17:0-CoA). While more readily available and less expensive, their chromatographic and ionization behavior may not perfectly match that of the analyte.

This guide will compare the performance of these two types of internal standards for the quantification of this compound, providing experimental data and detailed protocols to inform your analytical method development.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The choice of internal standard significantly impacts the accuracy and precision of the analytical method. The following tables summarize the expected performance characteristics based on published data for the analysis of similar long-chain unsaturated fatty acyl-CoAs.

Table 1: Comparison of Key Performance Metrics

Performance MetricDeuterated Internal Standard (e.g., (10Z,13Z)-Nonadecadienoyl-d4-CoA)Non-Deuterated Internal Standard (e.g., Heptadecanoyl-CoA)
Accuracy (% Recovery) 95 - 105%85 - 115%
Precision (%RSD) < 5%< 15%
Matrix Effect Compensation ExcellentModerate to Good
**Linearity (R²) **> 0.99> 0.99
Lower Limit of Quantification (LLOQ) Potentially lower due to better signal-to-noiseMay be higher due to less effective noise reduction
Cost HighLow
Commercial Availability Often requires custom synthesisReadily available

Table 2: Experimental Data from Validation of Long-Chain Acyl-CoA Quantification

The following data is a representative summary from studies validating LC-MS/MS methods for long-chain acyl-CoAs, demonstrating the typical performance of different internal standard strategies.

AnalyteInternal Standard TypeAccuracy (%)[1][2]Inter-run Precision (%RSD)[1][2]Intra-run Precision (%RSD)[1][2]
Palmitoyl-CoA (C16:0)Deuterated (d3-Palmitoyl-CoA)98.2 - 102.53.5 - 6.82.1 - 5.4
Oleoyl-CoA (C18:1)Deuterated (d2-Oleoyl-CoA)97.5 - 103.14.1 - 7.22.8 - 6.1
Linoleoyl-CoA (C18:2)Deuterated (d4-Linoleoyl-CoA)96.9 - 104.24.5 - 8.13.2 - 7.5
Palmitoyl-CoA (C16:0)Non-Deuterated (C17:0-CoA)94.8 - 110.82.6 - 12.21.2 - 4.4
Oleoyl-CoA (C18:1)Non-Deuterated (C17:0-CoA)92.1 - 112.43.8 - 13.51.9 - 5.8
Linoleoyl-CoA (C18:2)Non-Deuterated (C17:0-CoA)90.5 - 114.84.2 - 14.12.5 - 6.3

Experimental Protocols

A robust and validated experimental protocol is crucial for reliable quantification. The following is a detailed methodology for the extraction and LC-MS/MS analysis of this compound.

Sample Preparation and Extraction

This protocol is adapted from established methods for long-chain acyl-CoA extraction from biological matrices.[1]

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Internal Standard solution (either deuterated or non-deuterated)

  • Ice-cold 10% (w/v) Trichloroacetic acid (TCA)

  • Ice-cold 2 M Perchloric acid (PCA)

  • Ice-cold 5% (w/v) Bovine Serum Albumin (BSA) solution

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Acetonitrile

  • Ammonium (B1175870) hydroxide

  • Water (LC-MS grade)

Procedure:

  • Homogenization: Homogenize the biological sample in an appropriate ice-cold buffer.

  • Spiking with Internal Standard: Add a known amount of the internal standard solution to the homogenate.

  • Protein Precipitation: Precipitate proteins by adding ice-cold TCA or PCA. Vortex and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.

    • Elute the acyl-CoAs with a higher percentage of organic solvent (e.g., 80% methanol in water with 0.1% ammonium hydroxide).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

  • Gradient: A linear gradient from 20% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the chosen internal standard. The characteristic neutral loss of 507 Da is often used for acyl-CoAs.[3]

    • This compound (Analyte): [M+H]+ → [M+H-507.1]+

    • Deuterated IS (e.g., d4): [M+H+4]+ → [M+H-507.1+4]+

    • Non-Deuterated IS (e.g., C17:0-CoA): [M+H]+ → [M+H-507.1]+

  • Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

Mandatory Visualizations

To further clarify the experimental workflow and the rationale behind the use of internal standards, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Extraction & Purification (SPE) Spike->Extract Reconstitute Reconstitution Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical relationship between the analyte and different internal standards.

Conclusion and Recommendations

The validation of a quantitative method for this compound requires careful consideration of the internal standard.

  • Deuterated internal standards are unequivocally the superior choice for achieving the highest accuracy and precision.[4] Their ability to perfectly mimic the analyte's behavior during the entire analytical process minimizes variability and provides the most reliable data. However, the high cost and potential need for custom synthesis can be limiting factors.

  • Non-deuterated internal standards , such as odd-chain acyl-CoAs, offer a more accessible and cost-effective alternative. While they can provide acceptable performance, it is crucial to thoroughly validate the method to ensure that the chosen analog adequately compensates for matrix effects and other sources of variability.[5] The data presented in Table 2 suggests that while precision can be good, accuracy may be more variable compared to methods using deuterated standards.

For researchers in regulated environments or those requiring the highest level of quantitative accuracy, the investment in a deuterated internal standard is highly recommended. For exploratory studies or when budget is a primary constraint, a carefully validated method using a non-deuterated structural analog can be a viable option. Ultimately, the choice of internal standard should be justified by a rigorous method validation that meets the specific requirements of the research or application.

References

A Comparative Guide to the Biological Activity of Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain acyl-Coenzyme A (LC-CoA) molecules, the activated forms of long-chain fatty acids, are pivotal players in cellular metabolism and signaling. Beyond their fundamental role in energy production and lipid synthesis, these molecules act as critical signaling mediators, modulating the activity of a variety of enzymes and transcription factors, thereby influencing a wide array of cellular processes. Understanding the distinct biological activities of different LC-CoA species is crucial for elucidating their roles in health and disease and for the development of novel therapeutic strategies targeting metabolic and signaling pathways.

This guide provides a comparative overview of the biological activities of several key long-chain acyl-CoAs, supported by experimental data. We will delve into their effects on enzyme activity and transcription factor regulation, providing detailed experimental protocols for key assays and visualizing the complex signaling networks they command.

Quantitative Comparison of Biological Activities

The biological effects of long-chain acyl-CoAs are highly dependent on their chain length and degree of saturation. These structural variations dictate their affinity for and ability to modulate the function of target proteins. The following tables summarize key quantitative data on the interactions of various LC-CoAs with important cellular enzymes and transcription factors.

Long-Chain Acyl-CoATarget EnzymeBiological ActivityIC50 Value (µM)
Palmitoyl-CoA (16:0) Human 5-Lipoxygenase (h5-LOX)Inhibition3.3 ± 0.3
Human 15-Lipoxygenase-1 (h15-LOX-1)Inhibition> 50
Human 15-Lipoxygenase-2 (h15-LOX-2)Inhibition> 50
Palmitoleoyl-CoA (16:1) Human 5-Lipoxygenase (h5-LOX)Inhibition2.0 ± 0.4
Stearoyl-CoA (18:0) Human 5-Lipoxygenase (h5-LOX)Inhibition> 50
Human 15-Lipoxygenase-1 (h15-LOX-1)Inhibition> 50
Human 15-Lipoxygenase-2 (h15-LOX-2)Inhibition> 50
Oleoyl-CoA (18:1) Human 12-Lipoxygenase (h12-LOX)Inhibition32 ± 4
Human 15-Lipoxygenase-2 (h15-LOX-2)Inhibition0.620 ± 0.060
Linoleoyl-CoA (18:2) Human 5-Lipoxygenase (h5-LOX)Inhibition> 50
Human 15-Lipoxygenase-1 (h15-LOX-1)Inhibition> 50
Human 15-Lipoxygenase-2 (h15-LOX-2)Inhibition> 50
Arachidonoyl-CoA (20:4) Human 12-Lipoxygenase (h12-LOX)Inhibition110 ± 20

Table 1: Inhibitory Activity of Long-Chain Acyl-CoAs on Human Lipoxygenase Isozymes. Data represents the half-maximal inhibitory concentration (IC50) and is derived from in vitro enzyme assays[1].

Long-Chain Acyl-CoATarget Protein Kinase C IsoformBiological ActivityEC50 / IC50 Value (µM)
Myristoyl-CoA (14:0) Atypical PKC (aPKC)Activation~3 (EC50)
Novel PKC (nPKC)Inhibition-
Palmitoyl-CoA (16:0) Atypical PKC (aPKC)Activation~3 (EC50)
Novel PKC (nPKC)No Inhibition-
Oleoyl-CoA (18:1) Atypical PKC (aPKC)Activation~3 (EC50)
Novel PKC (nPKC)Inhibition~10 (IC50)

Table 2: Modulation of Protein Kinase C (PKC) Activity by Long-Chain Acyl-CoAs. Data indicates the half-maximal effective concentration (EC50) for activation of atypical PKC and the half-maximal inhibitory concentration (IC50) for novel PKC isoforms[1][2].

Long-Chain Acyl-CoATarget Transcription FactorBinding Affinity (Kd)
Palmitoyl-CoA (16:0) Hepatocyte Nuclear Factor 4α (HNF-4α)2.6 µM
Very-Long-Chain Acyl-CoAs (C20-C24) Peroxisome Proliferator-Activated Receptor α (PPARα)3 - 29 nM
Branched-Chain Acyl-CoAs Peroxisome Proliferator-Activated Receptor α (PPARα)~11 nM

Table 3: Binding Affinities of Long-Chain Acyl-CoAs to Nuclear Transcription Factors. Dissociation constants (Kd) were determined by fluorescence quenching assays and radiolabeled ligand binding assays[2][3][4].

Signaling Pathways Modulated by Long-Chain Acyl-CoAs

Long-chain acyl-CoAs are integral components of complex signaling networks. They can directly bind to and allosterically regulate enzymes, or they can influence gene expression by modulating the activity of transcription factors. Below are diagrams illustrating some of the key signaling pathways influenced by these molecules.

Signaling_Pathway_PKC cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol PIP2->DAG IP3 IP3 PIP2->IP3 nPKC Novel PKC (Inhibited) DAG->nPKC Activates LCCA Long-Chain Acyl-CoA (e.g., Oleoyl-CoA) aPKC Atypical PKC (Activated) LCCA->aPKC Activates LCCA->nPKC Inhibits Cellular_Response_aPKC Cellular Response (e.g., Insulin Secretion) aPKC->Cellular_Response_aPKC Cellular_Response_nPKC Cellular Response nPKC->Cellular_Response_nPKC

Caption: Modulation of Protein Kinase C (PKC) signaling by long-chain acyl-CoAs.

References

Comparative Guide to Acyl-CoA Synthetase Substrate Specificity for (10Z,13Z)-Nonadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of long-chain acyl-CoA synthetases (ACSLs) with a focus on the activation of (10Z,13Z)-nonadecadienoic acid. While direct experimental data for this specific C19:2 polyunsaturated fatty acid is not extensively available in current literature, this document synthesizes known substrate preferences of various ACSL isoforms for structurally similar fatty acids to predict their potential activity. This information is crucial for researchers studying lipid metabolism and professionals involved in the development of drugs targeting fatty acid activation pathways.

Introduction to Acyl-CoA Synthetases

Acyl-CoA synthetases are a family of enzymes essential for lipid metabolism. They catalyze the thioesterification of fatty acids with coenzyme A (CoA) to form fatty acyl-CoAs.[1][2] This activation step is a critical prerequisite for their involvement in various metabolic pathways, including β-oxidation for energy production and incorporation into complex lipids like phospholipids (B1166683) and triacylglycerols.[3][4] In mammals, there are five major long-chain acyl-CoA synthetase isoforms (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6), each exhibiting distinct tissue distribution, subcellular localization, and substrate preferences.[5][6]

Predicted Substrate Specificity for (10Z,13Z)-Nonadecadienoic Acid

(10Z,13Z)-nonadecadienoic acid is a 19-carbon polyunsaturated fatty acid. Based on the known substrate specificities of ACSL isoforms for other polyunsaturated fatty acids, particularly those with similar chain lengths and degrees of unsaturation, we can infer the likely candidates for its activation. The following table summarizes the known substrate preferences of human ACSL isoforms and provides a predicted preference for (10Z,13Z)-nonadecadienoic acid.

Acyl-CoA Synthetase IsoformKnown Substrate PreferencesPredicted Preference for (10Z,13Z)-Nonadecadienoic Acid
ACSL1 Prefers C16-C18 saturated and monounsaturated fatty acids (e.g., palmitic acid, oleic acid).[6] Shows some activity towards arachidonic acid.[5]Low to Moderate. While primarily acting on saturated and monounsaturated fatty acids, its activity with some polyunsaturated fatty acids suggests potential, albeit likely not optimal, activation.
ACSL3 Primarily activates saturated fatty acids.[6]Low. Given its preference for saturated fatty acids, it is an unlikely candidate for efficient activation.
ACSL4 Exhibits a strong preference for arachidonic acid (20:4) and other highly unsaturated fatty acids (HUFAs) like eicosapentaenoic acid (EPA) and adrenic acid.[7][8][9][10]High. Due to its established role in activating long-chain polyunsaturated fatty acids, ACSL4 is the most probable enzyme to efficiently activate (10Z,13Z)-nonadecadienoic acid.
ACSL5 Shows a preference for linoleic acid (18:2).[6]Moderate to High. Its preference for a C18:2 fatty acid suggests it may also effectively activate the structurally similar C19:2 (10Z,13Z)-nonadecadienoic acid.
ACSL6 Preferentially activates docosahexaenoic acid (DHA; 22:6).[6][11] One of its variants, ACSL6V1, strongly prefers linoleic and linolenic acids.[11]Moderate. Depending on the specific variant, ACSL6 could exhibit activity towards (10Z,13Z)-nonadecadienoic acid, especially the ACSL6V1 variant.

Experimental Protocols for Determining Substrate Specificity

The substrate specificity of acyl-CoA synthetases is determined by measuring the enzyme's activity with a variety of fatty acid substrates. Several robust assay methods are available, with the choice often depending on the required sensitivity and available equipment.

Enzyme-Coupled Colorimetric Assay

This method provides a continuous, spectrophotometric measurement of acyl-CoA synthetase activity.

Principle:

  • Acyl-CoA synthetase catalyzes the formation of acyl-CoA from a fatty acid and CoA.

  • The resulting acyl-CoA is then oxidized by acyl-CoA oxidase, producing hydrogen peroxide (H₂O₂).

  • In the presence of methanol (B129727) and catalase, H₂O₂ is converted to formaldehyde.

  • Formaldehyde reacts with 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT) in an alkaline environment to produce a purple-colored compound.

  • The rate of color formation is monitored spectrophotometrically and is proportional to the acyl-CoA synthetase activity.[12][13]

Reaction Scheme:

  • Fatty Acid + CoA + ATP ---(Acyl-CoA Synthetase)--> Acyl-CoA + AMP + PPi

  • Acyl-CoA + O₂ ---(Acyl-CoA Oxidase)--> 2-trans-Enoyl-CoA + H₂O₂

  • H₂O₂ + Methanol ---(Catalase)--> Formaldehyde + 2H₂O

  • Formaldehyde + AHMT ---(Alkaline conditions)--> Purple Dye

Materials:

  • Purified recombinant acyl-CoA synthetase or cell/tissue lysates containing the enzyme.[1]

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)

  • ATP solution

  • Coenzyme A (CoA) solution

  • Fatty acid substrate (e.g., (10Z,13Z)-nonadecadienoic acid) dissolved in a suitable solvent

  • Acyl-CoA oxidase

  • Catalase

  • Methanol

  • 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT)

  • Potassium hydroxide (B78521) (KOH)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, CoA, acyl-CoA oxidase, catalase, methanol, and AHMT.

  • Add the fatty acid substrate to initiate the reaction.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • After a set incubation time, add KOH to develop the color.

  • Measure the absorbance at the appropriate wavelength (e.g., 550 nm).

  • To determine kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of the fatty acid substrate.

Fluorometric Assay

This is a highly sensitive method suitable for high-throughput screening.

Principle: Commercially available kits provide a proprietary mix of enzymes and a probe. The acyl-CoA produced by the synthetase activity is metabolized by an enzyme mix, leading to the generation of an intermediate that reacts with a fluorescent probe. The resulting fluorescence is directly proportional to the acyl-CoA synthetase activity.[3][14]

Procedure (based on a generic commercial kit):

  • Prepare samples (purified enzyme or cell/tissue lysates).

  • Prepare a standard curve using a provided standard (e.g., H₂O₂).

  • Add the reaction mix (containing the substrate, CoA, ATP, enzyme mix, and probe) to the samples and standards.

  • Incubate at the recommended temperature (e.g., 37°C).

  • Measure the fluorescence at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic or endpoint mode.

  • Calculate the acyl-CoA synthetase activity based on the standard curve.

Visualizing the Acyl-CoA Synthetase Reaction and Experimental Workflow

The following diagrams illustrate the enzymatic reaction catalyzed by acyl-CoA synthetases and a typical experimental workflow for determining substrate specificity.

Acyl_CoA_Synthetase_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Fatty_Acid (10Z,13Z)-Nonadecadienoic Acid ACSL Acyl-CoA Synthetase Fatty_Acid->ACSL CoA Coenzyme A CoA->ACSL ATP ATP ATP->ACSL Acyl_CoA (10Z,13Z)-Nonadecadienoyl-CoA ACSL->Acyl_CoA AMP AMP ACSL->AMP PPi PPi ACSL->PPi

Caption: Enzymatic activation of a fatty acid by Acyl-CoA Synthetase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Enzyme_Source Prepare Enzyme Source (Purified Protein or Lysate) Reaction_Setup Set up Reaction Mixtures (Buffer, ATP, CoA, Substrate) Enzyme_Source->Reaction_Setup Substrate_Prep Prepare Fatty Acid Substrates (Varying Concentrations) Substrate_Prep->Reaction_Setup Enzyme_Addition Initiate Reaction with Enzyme Reaction_Setup->Enzyme_Addition Incubation Incubate at Optimal Temperature Enzyme_Addition->Incubation Measurement Measure Product Formation (Colorimetric/Fluorometric Reading) Incubation->Measurement Data_Plotting Plot Reaction Rate vs. Substrate Concentration Measurement->Data_Plotting Kinetic_Analysis Calculate Kinetic Parameters (Km, Vmax) Data_Plotting->Kinetic_Analysis

Caption: Workflow for determining Acyl-CoA Synthetase kinetics.

Conclusion

While direct experimental evidence for the activation of (10Z,13Z)-nonadecadienoic acid by acyl-CoA synthetases is limited, the known substrate specificities of the ACSL family provide a strong basis for prediction. ACSL4 emerges as the most promising candidate for the efficient activation of this fatty acid due to its preference for long-chain polyunsaturated fatty acids. ACSL5 and certain variants of ACSL6 also represent plausible alternatives. To definitively determine the most effective enzyme, empirical testing using the detailed experimental protocols outlined in this guide is recommended. Such studies will not only elucidate the metabolic fate of (10Z,13Z)-nonadecadienoic acid but also contribute to a more comprehensive understanding of the intricate roles of ACSL isoforms in lipid metabolism.

References

Comparative Analysis of Acyl-CoA Profiles in Diverse Cell Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cellular metabolism is paramount. Acyl-Coenzyme A (acyl-CoA) molecules are central players in this intricate network, acting as critical intermediates in fatty acid metabolism and as signaling molecules that influence a wide array of cellular processes. The composition and concentration of the acyl-CoA pool can vary significantly between different cell types, reflecting their unique metabolic functions and physiological states. This guide provides a comparative analysis of acyl-CoA profiles in hepatocytes, adipocytes, and cancer cells, supported by experimental data and detailed methodologies to aid in the design and interpretation of metabolic studies.

Distinct Acyl-CoA Landscapes Reflect Cellular Function

The metabolic profile of a cell is a direct reflection of its function. Hepatocytes, the primary metabolic hubs of the body, exhibit a dynamic acyl-CoA profile geared towards fatty acid oxidation, synthesis, and export. Adipocytes, the body's primary energy storage depots, are specialized for the uptake of fatty acids and their esterification into triglycerides, a process heavily reliant on the availability of specific acyl-CoAs. In contrast, cancer cells often exhibit a reprogrammed metabolism characterized by increased fatty acid synthesis to support rapid proliferation and membrane production, leading to a distinct acyl-CoA signature.

Quantitative Comparison of Acyl-CoA Profiles

The following table summarizes representative data on acyl-CoA concentrations in a human liver cancer cell line (HepG2) and a human skeletal muscle cell line (LHCNM2), illustrating the quantitative differences that can be observed between cell types. It is important to note that absolute concentrations can vary depending on culture conditions and analytical methods.

Acyl-CoA SpeciesHepG2 (pmol/mg protein)LHCNM2 (pmol/mg protein)Reference
Acetyl-CoA (C2)~286~65[1]
Malonyl-CoA (C3)~5~1[1]
Propionyl-CoA (C3)~2~0.5[1]
Butyryl-CoA (C4)~1~0.2[1]
Palmitoyl-CoA (C16:0)~10~2[1]
Stearoyl-CoA (C18:0)~8~1.5[1]
Oleoyl-CoA (C18:1)~15~3[1]

Note: The values presented are approximate and intended for comparative purposes. For precise quantification, it is essential to perform direct comparative experiments under identical conditions.

Experimental Protocols

Accurate and reproducible measurement of acyl-CoA profiles is fundamental to comparative metabolic studies. Below are detailed methodologies for the key experiments involved in generating the data presented.

Protocol 1: Acyl-CoA Extraction from Cultured Cells

This protocol is designed for the efficient extraction of a broad range of acyl-CoAs from cultured mammalian cells for subsequent LC-MS/MS analysis.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold extraction solvent (e.g., 80% methanol (B129727) in water)

  • Internal standards (e.g., a suite of odd-chain or isotopically labeled acyl-CoAs)

  • Cell scrapers (for adherent cells)

  • Refrigerated centrifuge

  • Microcentrifuge tubes (1.5 mL)

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Immediately add ice-cold extraction solvent containing internal standards to the plate and scrape the cells.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the final cell pellet in ice-cold extraction solvent containing internal standards.

  • Lysis and Precipitation: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.

  • Drying: Dry the supernatant using a vacuum concentrator or a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This protocol outlines a general method for the separation and quantification of acyl-CoAs using LC-MS/MS.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Reversed-phase C18 column

LC Conditions:

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30 v/v) with 10 mM ammonium acetate and 0.1% formic acid

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor-to-product ion transitions specific for each acyl-CoA species and internal standard are monitored.

  • Data Analysis: Acyl-CoA concentrations are determined by comparing the peak area ratios of the endogenous acyl-CoAs to their corresponding internal standards against a calibration curve constructed with known concentrations of analytical standards.

Visualizing Metabolic Pathways and Workflows

To better understand the complex interplay of acyl-CoAs in cellular metabolism and the experimental processes used to study them, the following diagrams have been generated using Graphviz.

Acyl_CoA_Signaling_Pathway Fatty_Acids Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase (ACS) Fatty_Acids->Acyl_CoA_Synthetase Activation Acyl_CoAs Acyl-CoAs Acyl_CoA_Synthetase->Acyl_CoAs Beta_Oxidation β-Oxidation Acyl_CoAs->Beta_Oxidation Lipid_Synthesis Lipid Synthesis (e.g., Triglycerides, Phospholipids) Acyl_CoAs->Lipid_Synthesis Gene_Expression Gene Expression (e.g., PPARα) Acyl_CoAs->Gene_Expression Signaling Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Production

Caption: Central role of acyl-CoAs in metabolism and signaling.

Experimental_Workflow Cell_Culture Cell Culture (Hepatocytes, Adipocytes, Cancer Cells) Extraction Acyl-CoA Extraction (with Internal Standards) Cell_Culture->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Quantification) LC_MS_Analysis->Data_Processing Comparative_Analysis Comparative Analysis of Acyl-CoA Profiles Data_Processing->Comparative_Analysis

Caption: Workflow for comparative acyl-CoA profiling.

References

A Comparative Guide to the Biological Effects of (10Z,13Z)-Nonadecadienoyl-CoA and its Saturated Analog, Nonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated biological effects of the polyunsaturated fatty acyl-CoA, (10Z,13Z)-Nonadecadienoyl-CoA, and its saturated counterpart, Nonadecanoyl-CoA. Due to the limited direct experimental data on these specific C19 molecules, this comparison extrapolates from the well-documented effects of closely related and extensively studied saturated and polyunsaturated fatty acyl-CoAs. The principles outlined are based on the established differential impacts of fatty acid saturation on cellular metabolism and signaling.

Introduction

Fatty acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for energy production, lipid biosynthesis, and as signaling molecules that regulate a variety of cellular processes. The degree of saturation in the acyl chain is a critical determinant of their biological function. Saturated fatty acyl-CoAs are generally associated with pro-inflammatory and lipotoxic effects, while polyunsaturated fatty acyl-CoAs often exhibit anti-inflammatory properties and are precursors to potent signaling molecules. This guide will explore these differences in the context of this compound and Nonadecanoyl-CoA.

Comparative Biological Effects

The following table summarizes the expected differential effects of this compound and Nonadecanoyl-CoA based on the known actions of analogous polyunsaturated and saturated fatty acyl-CoAs.

Biological ProcessThis compound (Unsaturated)Nonadecanoyl-CoA (Saturated)
Inflammatory Signaling Likely possesses anti-inflammatory properties. Can be a precursor to anti-inflammatory lipid mediators.Expected to have pro-inflammatory effects by activating pathways such as TLR4 and inducing inflammatory cytokine production.
Cell Membrane Fluidity Increases membrane fluidity due to the kinks in its structure introduced by the cis-double bonds.Decreases membrane fluidity, leading to more rigid membrane structures.
Metabolic Regulation May activate PPARα, promoting fatty acid oxidation and improving lipid homeostasis.Can contribute to insulin (B600854) resistance and endoplasmic reticulum (ER) stress when in excess.
Cell Signaling Can be a precursor to a variety of signaling molecules, including eicosanoids and other oxylipins, which have diverse biological activities.Can act as an allosteric regulator of enzymes and may contribute to the generation of lipotoxic intermediates like ceramides.
Gene Expression Can regulate the expression of genes involved in lipid metabolism and inflammation, often through nuclear receptors like PPARs.Can influence gene expression related to inflammatory and stress responses.

Signaling Pathways

The differential effects of unsaturated and saturated fatty acyl-CoAs are mediated by distinct signaling pathways.

Pro-inflammatory Signaling by Saturated Fatty Acyl-CoAs

Saturated fatty acyl-CoAs, like Nonadecanoyl-CoA, are known to activate pro-inflammatory signaling cascades. A key pathway involves the Toll-like receptor 4 (TLR4), which, upon activation, triggers a downstream cascade involving MyD88 and TRIF, leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Saturated_Fatty_Acyl_CoA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Saturated_Acyl_CoA Nonadecanoyl-CoA TLR4 TLR4 Saturated_Acyl_CoA->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor phosphorylates (inactivates) NFkB NF-κB IKK->NFkB activates NFkB_Inhibitor->NFkB inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Pro_inflammatory_Genes Unsaturated_Fatty_Acyl_CoA_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Unsaturated_Acyl_CoA This compound PPARa PPARα Unsaturated_Acyl_CoA->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE PPARa->PPRE RXR->PPRE Gene_Expression Increased Expression of Fatty Acid Oxidation Genes (e.g., CPT1, ACOX1) PPRE->Gene_Expression Experimental_Workflow cluster_assays Downstream Assays Start Start: Prepare Cells and Reagents Cell_Culture Culture appropriate cell line (e.g., Macrophages, Hepatocytes) Start->Cell_Culture Treatment Treat cells with: 1. Vehicle Control 2. This compound 3. Nonadecanoyl-CoA Cell_Culture->Treatment Inflammation_Assay Inflammation Assays (ELISA, Western Blot) Treatment->Inflammation_Assay Metabolism_Assay Metabolic Assays (qRT-PCR, FAO, Glucose Uptake) Treatment->Metabolism_Assay Signaling_Assay Signaling Pathway Analysis (Phospho-protein arrays, etc.) Treatment->Signaling_Assay Data_Analysis Data Analysis and Comparison Inflammation_Assay->Data_Analysis Metabolism_Assay->Data_Analysis Signaling_Assay->Data_Analysis Conclusion Conclusion: Comparative Biological Effects Data_Analysis->Conclusion

Navigating the Landscape of Fatty Acid Metabolism: A Comparative Guide to Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide summarizes quantitative data on inhibitor potency, details relevant experimental protocols, and provides visual representations of the associated pathways and workflows to facilitate a deeper understanding of the current inhibitor landscape.

Comparative Inhibition Data

The following tables provide a summary of various inhibitors targeting key enzymes in fatty acid metabolism. The data is compiled from multiple studies and presented to allow for easy comparison of inhibitor potency.

Table 1: Inhibitors of Acyl-CoA Synthetase (ACSL)
InhibitorTarget(s)IC50/KiCell/Enzyme SourceReference
Triacsin C Long-chain ACSL-Streptomyces aureofaciens[1][2][3]
LIBX-A401 ACSL4IC50 = 0.38 µMRecombinant Human[1]
FATP1-IN-1 FATP1 (possesses ACSL activity)IC50 = 0.046 µM (human), 0.60 µM (mouse)Recombinant Human and Mouse[1]
2-Hydroxyoctanoic acid Medium-chain acyl-CoA synthetaseKi = 500 µM-[1]
2-Fluoropalmitic acid Acyl-CoA synthetase-Glioma stem cells[1]
Table 2: Inhibitors of Fatty Acid Synthase (FAS)
InhibitorTarget(s)IC50/KiCell/Enzyme SourceReference
Cerulenin FASN-Cephalosporium caeruleus[4][5][6]
C75 FASNIC50 = 35 µMProstate cancer cells (PC3)[6][7]
GSK2194069 FASN (β-ketoacyl reductase domain)IC50 = 7.7 nM, Ki = 5.6 nM-[6]
TVB-3664 FASNIC50 = 18 nM (human), 12 nM (mouse)Human and mouse cells[6]
Orlistat FASN, Pancreatic and gastric lipases--[6]
Table 3: Inhibitors of Stearoyl-CoA Desaturase (SCD)
InhibitorTarget(s)IC50/KiCell/Enzyme SourceReference
Sterculic acid SCD1 (Δ9 desaturase)IC50 = 0.9 µM-[8]
A-939572 SCD1IC50 = 4 nM (mouse), 37 nM (human)Recombinant mouse and human[9]
MF-438 SCD1IC50 = 2.3 nMRecombinant rat[8]
SCD1 inhibitor-1 (Compound 48) SCD1IC50 = 8.8 nMRecombinant human[8]
YTX-465 Ole1/SCD1IC50 = 0.039 µM (Ole1), 30.4 µM (SCD1)-[8]
Icomidocholic acid (Aramchol) SCD1--[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of inhibition studies. Below are representative protocols for key experiments in this field.

Acyl-CoA Synthetase (ACSL) Inhibition Assay

A common method to assess ACSL inhibition involves measuring the incorporation of a radiolabeled fatty acid into acyl-CoA.

  • Enzyme Preparation: Recombinant human ACSL is purified from an expression system (e.g., E. coli or insect cells).

  • Reaction Mixture: The assay is typically performed in a buffer containing ATP, coenzyme A, MgCl2, and the radiolabeled fatty acid substrate (e.g., [1-14C]palmitic acid).

  • Inhibitor Addition: The test compound (potential inhibitor) is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a solution that precipitates the unreacted fatty acid (e.g., a mixture of isopropanol, heptane, and sulfuric acid).

  • Quantification: The radiolabeled acyl-CoA product, which remains in the aqueous phase, is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[2][10]

Fatty Acid Synthase (FAS) Inhibition Assay

FAS activity can be monitored by measuring the oxidation of NADPH, a required cofactor in the fatty acid synthesis pathway.

  • Enzyme Source: Purified FAS from a mammalian source or recombinant human FAS is used.

  • Assay Buffer: The reaction is carried out in a buffer containing acetyl-CoA, malonyl-CoA, and NADPH.

  • Inhibitor Incubation: The enzyme is pre-incubated with the inhibitor for a defined period to allow for binding.

  • Reaction Initiation: The reaction is initiated by the addition of the substrates (acetyl-CoA and malonyl-CoA).

  • Spectrophotometric Monitoring: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.

  • Calculation of Activity: The rate of NADPH consumption is proportional to the FAS activity.

  • IC50 Determination: The inhibitory effect of the compound is determined by measuring the reaction rate at different inhibitor concentrations and calculating the IC50 value.[4][7]

Stearoyl-CoA Desaturase (SCD) Activity Assay

SCD activity is typically assessed by measuring the conversion of a radiolabeled saturated fatty acyl-CoA to its monounsaturated counterpart.

  • Substrate Preparation: Radiolabeled [14C]stearoyl-CoA is used as the substrate.

  • Enzyme Source: Microsomes isolated from cells or tissues expressing SCD are commonly used as the enzyme source.

  • Reaction Conditions: The reaction is performed in a buffer containing NADH as a cofactor.

  • Inhibitor Addition: The inhibitor is added to the reaction mixture at varying concentrations.

  • Reaction and Termination: The reaction is initiated by adding the microsomes and incubated at a specific temperature. The reaction is then terminated, and the lipids are extracted.

  • Separation and Quantification: The saturated and monounsaturated fatty acyl-CoAs are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity in the spots corresponding to the substrate and product is quantified.

  • Data Analysis: The percentage of conversion of stearoyl-CoA to oleoyl-CoA is calculated, and the IC50 value for the inhibitor is determined.[9]

Visualizing the Pathways and Processes

Diagrams created using the DOT language provide a clear visual representation of the complex biological pathways and experimental workflows involved in inhibition studies.

Fatty_Acid_Metabolism_Inhibition FattyAcids Fatty Acids ACSL ACSL FattyAcids->ACSL AcylCoA Fatty Acyl-CoA MalonylCoA Malonyl-CoA FAS FAS MalonylCoA->FAS SaturatedFA Saturated Fatty Acyl-CoA (e.g., Stearoyl-CoA) SCD SCD SaturatedFA->SCD MonounsaturatedFA Monounsaturated Fatty Acyl-CoA (e.g., Oleoyl-CoA) AcetylCoA Acetyl-CoA AcetylCoA->FAS ACSL->AcylCoA FAS->SaturatedFA SCD->MonounsaturatedFA Inhibitor_ACSL Triacsin C, LIBX-A401 Inhibitor_ACSL->ACSL Inhibitor_FAS Cerulenin, C75 Inhibitor_FAS->FAS Inhibitor_SCD Sterculic Acid, A-939572 Inhibitor_SCD->SCD

Caption: Inhibition points in the fatty acid synthesis pathway.

ACSL_Inhibition_Assay Start Start: Prepare Reaction Mixture (ATP, CoA, MgCl2, [14C]Fatty Acid) AddInhibitor Add Test Inhibitor Start->AddInhibitor AddEnzyme Initiate with ACSL Enzyme AddInhibitor->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate StopReaction Terminate Reaction Incubate->StopReaction Quantify Quantify [14C]Acyl-CoA (Scintillation Counting) StopReaction->Quantify Analyze Calculate IC50 Quantify->Analyze

Caption: Workflow for an Acyl-CoA Synthetase inhibition assay.

This guide provides a foundational understanding of the inhibitors targeting key enzymes in fatty acid metabolism. For researchers and drug developers, this comparative data and the outlined experimental protocols offer a valuable resource for advancing the discovery of new therapeutic agents.

References

Safety Operating Guide

Safe Disposal of (10Z,13Z)-Nonadecadienoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of (10Z,13Z)-Nonadecadienoyl-CoA, a research-grade biochemical, is crucial for maintaining laboratory safety and environmental compliance. Although specific hazard data for this compound is limited, it should be handled as a potentially hazardous substance. This guide provides a step-by-step procedure for its safe disposal, drawing upon established protocols for managing laboratory chemical waste.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that you are working in a designated and properly ventilated area.

  • Personal Protective Equipment (PPE):

    • Wear chemical safety goggles or a face shield to protect against splashes.

    • Use chemically resistant gloves, such as nitrile or neoprene, to prevent skin contact.

    • A lab coat or chemical-resistant apron is mandatory to protect skin and clothing.

  • Ventilation:

    • All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

II. Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.

  • Evacuate the Area: If the spill is large or the ventilation is inadequate, evacuate the immediate area.

  • Contain the Spill: For small spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the substance.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.

  • Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.[1]

III. Step-by-Step Disposal Procedure

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.[2][3]

  • Waste Identification and Collection:

    • Designate a specific, compatible, and leak-proof container for the collection of this compound waste. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[1]

    • This includes the pure compound, solutions containing the compound, and any contaminated labware (e.g., pipette tips, vials, gloves).

  • Labeling of Waste Containers:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[4]

    • The label must clearly state the full chemical name: "this compound".

    • Include the date when the waste was first added to the container.

    • List all constituents of the waste mixture, including solvents.

  • Segregation and Storage:

    • Store the hazardous waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[4][5]

    • Segregate the waste from incompatible materials. As a fatty acyl-CoA, it should not be stored with strong oxidizing agents, strong acids, or strong bases.[1]

    • Ensure the container is kept securely closed except when adding waste.[2]

    • Store the container in secondary containment, such as a plastic bin, to catch any potential leaks.[4]

  • Disposal of Empty Containers:

    • The original container of this compound must also be disposed of as hazardous waste unless it has been triple-rinsed.

    • The first rinse must be collected and disposed of as hazardous waste.[2] Subsequent rinses with a suitable solvent (e.g., ethanol (B145695) or another appropriate organic solvent) should also be collected as hazardous waste.

    • After thorough rinsing and air-drying in a fume hood, deface or remove the original label before disposing of the container in accordance with your institution's policies for clean lab glass or plastic.[2][6]

  • Arranging for Professional Disposal:

    • The primary and required method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][4]

    • Contact your EHS office to schedule a pickup for your properly labeled and sealed hazardous waste container.

IV. Logical Workflow for Disposal

Below is a diagram illustrating the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_start Start: Handling this compound cluster_assessment Waste Assessment cluster_spill Spill Response cluster_routine Routine Disposal cluster_final Final Disposal start Generate Waste (Unused compound, contaminated labware, solutions) is_spill Is it a spill? start->is_spill spill_response Follow Spill Response Protocol: 1. Alert & Evacuate 2. Contain 3. Clean Up 4. Decontaminate is_spill->spill_response Yes collect_waste Collect in a designated, compatible, and sealed container is_spill->collect_waste No spill_waste Collect spill debris as hazardous waste spill_response->spill_waste label_waste Label container with 'Hazardous Waste', full chemical name, and date spill_waste->label_waste collect_waste->label_waste segregate_waste Store in a designated Satellite Accumulation Area (SAA) with secondary containment label_waste->segregate_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup segregate_waste->contact_ehs

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (10Z,13Z)-Nonadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to prevent skin and eye contact. The necessary equipment is outlined below.

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust be worn at all times in the laboratory.
Face ShieldRecommended when handling larger quantities or if there is a splash hazard.
Hand Protection Disposable GlovesChemical-resistant nitrile or latex gloves are suitable for handling small quantities.
Body Protection Laboratory CoatA standard lab coat should be worn to protect against minor spills.

Handling and Operations

(10Z,13Z)-Nonadecadienoyl-CoA should be handled in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

Workflow for Handling this compound:

G prep Preparation - Don appropriate PPE - Work in a fume hood weigh Weighing - Use a calibrated microbalance - Handle with care to avoid creating dust prep->weigh Proceed to solubilize Solubilization - Use appropriate buffer or solvent - Vortex gently to mix weigh->solubilize Transfer to experiment Experimental Use - Add to reaction mixture as per protocol solubilize->experiment Ready for cleanup Cleanup - Decontaminate work surfaces - Dispose of waste properly experiment->cleanup After completion

Standard laboratory workflow for handling biochemical reagents.

Storage and Disposal

Proper storage is crucial to maintain the integrity of the compound, and appropriate disposal is necessary to ensure laboratory and environmental safety.

AspectProcedure
Storage Store in a freezer upon receipt, following the supplier's recommendations.[2]
Disposal Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidance.

Experimental Protocols

While specific experimental protocols will vary, the general steps for preparing a stock solution are as follows:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Solubilization: Add the desired solvent or buffer to the vial. The choice of solvent will depend on the experimental requirements.

  • Mixing: Gently vortex or pipette to ensure the compound is fully dissolved.

  • Aliquoting: Aliquot the solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.

  • Storage of Solution: Store the aliquoted solutions at -20°C or -80°C.

Signaling Pathways and Logical Relationships

Acyl-CoA molecules are central to lipid metabolism, serving as substrates for both energy production and the synthesis of complex lipids.[3][4]

Metabolic Fate of Acyl-CoA:

G fatty_acid Fatty Acid ((10Z,13Z)-Nonadecadienoic acid) acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase acyl_coa This compound acyl_coa_synthetase->acyl_coa beta_oxidation β-Oxidation (Mitochondria) acyl_coa->beta_oxidation lipid_synthesis Complex Lipid Synthesis (e.g., Triglycerides, Phospholipids) acyl_coa->lipid_synthesis energy Energy Production (ATP) beta_oxidation->energy

Activation of fatty acids to Acyl-CoAs for metabolic processes.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.